Antitumor agent-156
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H77Cl3N5O12Pt-2 |
|---|---|
Molecular Weight |
1217.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[4-[2-[(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxyethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid;azanide;trichloroplatinum |
InChI |
InChI=1S/C48H73N3O12.3ClH.2H2N.Pt/c1-32(52)63-38-12-14-46(6)37(43(38,2)3)11-15-48(8)41(46)36(53)29-34-35-30-45(5,17-16-44(35,4)18-19-47(34,48)7)42(57)62-21-13-33-31-51(50-49-33)20-22-58-23-24-59-25-26-60-27-28-61-40(56)10-9-39(54)55;;;;;;/h29,31,35,37-38,41H,9-28,30H2,1-8H3,(H,54,55);3*1H;2*1H2;/q;;;;2*-1;+3/p-3/t35-,37-,38-,41?,44+,45-,46-,47+,48+;;;;;;/m0....../s1 |
InChI Key |
KOHBHUJNPYDIHP-LKMIYEAYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Action of Antitumor Agent-156
This technical guide provides a comprehensive overview of the mechanisms of action for compounds referred to as "Antitumor agent-156." It is intended for researchers, scientists, and drug development professionals. The information is organized to distinguish between three separate agents identified in scientific literature that could be associated with this nomenclature: IM156 (Lixumistat), FK-156, and the plant-derived microRNA, miR-156a.
IM156 (Lixumistat): A Novel Biguanide (B1667054) Targeting Tumor Metabolism
IM156, also known as Lixumistat, is a novel, orally administered biguanide that functions as a potent inhibitor of oxidative phosphorylation (OXPHOS). Its primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2][3][4][5] This inhibition leads to a reduction in cellular respiration and ATP production, creating energetic stress in cancer cells that are dependent on OXPHOS for survival and proliferation.[1][6]
Core Mechanism of Action
IM156 exerts its antitumor effects through a multi-faceted approach targeting cancer cell metabolism:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): As a potent inhibitor of mitochondrial Protein Complex 1, IM156 blocks the transfer of electrons from NADH, a critical step in the electron transport chain.[1][4] This disruption of OXPHOS leads to decreased ATP synthesis.[1][6] Preclinical studies have shown that IM156 is more potent at reducing the oxygen consumption rate (OCR) in tumor cells compared to other biguanides like metformin (B114582) and phenformin (B89758).[1][4][6]
-
Activation of AMP-Activated Protein Kinase (AMPK): By inducing energetic stress, IM156 leads to the activation of AMPK, a key sensor and regulator of cellular energy homeostasis.[1]
-
Inhibition of the mTOR Signaling Pathway: A downstream consequence of AMPK activation is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cancer cell growth and proliferation.[1][4]
This cascade of events makes IM156 particularly effective against tumors that rely on OXPHOS for their energy needs, including those that have developed resistance to other therapies.[7]
Signaling Pathway
The signaling pathway for IM156's mechanism of action is depicted below:
Quantitative Data
Table 1: Preclinical Efficacy of IM156
| Parameter | Cell Line/Model | Result | Reference |
| Oxygen Consumption Rate (OCR) | Eµ-Myc Lymphoma Cells | More potent reduction than metformin and phenformin at equal concentrations. | [6] |
| ATP Production | Eµ-Myc Lymphoma Cells | More effective reduction than phenformin at equal concentrations. | [6] |
| In Vivo Antitumor Activity | Glioblastoma, Gastric Cancer, EGFR-mutated Lung Cancer Models | Demonstrated anticancer activity. | [1][4] |
Table 2: Phase I Clinical Trial Data for IM156 in Advanced Solid Tumors (NCT03272256)
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients | 22 | [8] |
| Cancer Types | Gastric (n=8), Colorectal (n=3), Ovarian (n=3), Other (n=8) | [8] |
| Dosing | ||
| Doses Administered | 100 mg to 1,200 mg (QOD or QD) | [8] |
| Recommended Phase 2 Dose (RP2D) | 800 mg QD | [8] |
| Safety | ||
| Dose-Limiting Toxicities (DLTs) | None reported | [8] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (68%), Diarrhea (46%), Emesis (41%) | [8] |
| Grade ≥ 3 TRAE | Nausea (14%) | [8] |
| Efficacy | ||
| Best Response | Stable Disease (SD) in 7 patients (32%) | [8] |
| Confirmed SD | 2 patients (9%) | [8] |
Experimental Protocols
1.4.1. In Vitro Oxygen Consumption Rate (OCR) Assay
-
Objective: To measure the effect of IM156 on mitochondrial respiration.
-
Cell Lines: Eµ-Myc lymphoma cells.
-
Methodology:
-
Cells are seeded in a Seahorse XFp cell culture microplate.
-
The cells are treated with varying concentrations of IM156, metformin, or phenformin.
-
The OCR is measured over time using a Seahorse XF Analyzer.
-
The maximal point of OCR reduction after 30 minutes of treatment is used to determine the dose-dependent effect, expressed relative to untreated cells.[6]
-
1.4.2. Phase I Clinical Trial Protocol (NCT03272256)
-
Objective: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of IM156, and to evaluate its safety, tolerability, pharmacokinetics (PK), and preliminary efficacy.[2]
-
Study Design: Open-label, multi-center, dose-escalation study with a 3+3 design.[2][9]
-
Patient Population: Adults with advanced solid tumors refractory to standard therapies, with an ECOG performance status of <2 and adequate organ function.[9]
-
Treatment Regimen: IM156 administered orally every other day (QOD) or daily (QD) in 28-day cycles.[2][9]
-
Endpoints:
-
Assessments: Safety was assessed through descriptive statistics of DLTs, adverse events, laboratory tests, physical examinations, and 12-lead ECGs. Efficacy was evaluated in patients who underwent at least one tumor imaging assessment while on treatment.[1]
FK-156: An Immunoactive Peptide
FK-156 is an immunoactive peptide that has demonstrated antitumor effects. Unlike cytotoxic agents, its mechanism of action is primarily host-mediated, meaning it stimulates the patient's own immune system to fight the cancer.[10] It has shown low direct cytotoxicity against tumor cells in vitro.[10]
Core Mechanism of Action
The antitumor activity of FK-156 is attributed to its ability to enhance host defense mechanisms.[11] Key aspects of its mechanism include:
-
Increased Phagocyte Counts: Administration of FK-156 leads to an increase in the number of phagocytic cells, such as macrophages and polymorphonuclear leukocytes, in both the peripheral blood and the peritoneal cavity.[11]
-
Enhanced Phagocytic Activity: FK-156 enhances the chemotactic, phagocytic, and killing activities of peritoneal macrophages and polymorphonuclear leukocytes.[11]
-
Stimulation of the Reticuloendothelial System: The compound stimulates the phagocytic function of the reticuloendothelial system.[11]
-
Restoration of Immune Function: In immunosuppressed subjects (e.g., due to chemotherapy or the tumor itself), FK-156 can restore the decreased counts and functions of phagocytes.[11]
Signaling Pathway
The mechanism of FK-156 is a systemic immune response rather than a specific intracellular signaling pathway. The logical relationship of its action is as follows:
Quantitative Data
Table 3: Preclinical Efficacy of FK-156 in P388 Tumor-Bearing Mice
| Administration Route | Dosing Regimen | Outcome | Reference |
| Intratumor | Single or multiple injections | Substantial suppression of tumor growth. | [10] |
| Subcutaneous (remote from tumor) | Single or multiple injections | Effective in suppressing tumor growth. | [10] |
| Systemic (multiple injections) | Not specified | Statistically significant increase in median survival time. | [10] |
Experimental Protocols
2.4.1. In Vivo Antitumor Activity Assay
-
Objective: To evaluate the antitumor efficacy of FK-156.
-
Animal Model: DBA/2 mice bearing syngeneic P388 tumors.
-
Methodology:
-
P388 tumor cells are implanted into DBA/2 mice.
-
FK-156 is administered via different routes (intratumor or systemic subcutaneous injection).
-
Tumor growth is monitored and measured over time.
-
For survival studies, the median survival time of treated mice is compared to that of control mice.[10]
-
2.4.2. Phagocyte Function Assays
-
Objective: To assess the effect of FK-156 on phagocyte activity.
-
Methodology:
-
Mice are treated with FK-156.
-
Peritoneal macrophages and polymorphonuclear leukocytes are harvested.
-
Chemotaxis Assay: The migration of phagocytes towards a chemoattractant is measured.
-
Phagocytosis Assay: The ability of phagocytes to engulf particles (e.g., opsonized bacteria or beads) is quantified.
-
Killing Assay: The ability of phagocytes to kill ingested microbes is determined.[11]
-
miR-156a: A Plant-Derived MicroRNA with Anticancer Potential
Plant-derived microRNAs, such as miR-156a, are emerging as potential cross-kingdom regulators of gene expression in mammals. These miRNAs can be absorbed through diet and have been shown to influence various cellular processes, including those related to cancer.
Core Mechanism of Action
The primary mechanism of action of miR-156a and other plant-derived miRNAs is the regulation of gene expression at the post-transcriptional level. They can bind to messenger RNA (mRNA) targets in human cells, leading to their degradation or translational repression. In the context of cancer, miR-156a has been implicated in:
-
Modulation of Inflammatory Pathways: Plant-derived miRNAs, including miR-156c (a variant of miR-156), have been shown to reduce the expression of the tumor necrosis factor (TNF) receptor superfamily member 1a (Tnfrsf1a), which in turn decreases TNF-α signaling and inflammatory markers.[12]
Signaling Pathway
The signaling pathway for miR-156a's potential anticancer effect involves the regulation of inflammatory signaling:
Quantitative Data
Quantitative data on the direct antitumor effects of miR-156a are still emerging and are not as well-defined as for IM156 and FK-156 in the provided search results. Research in this area is ongoing.
Experimental Protocols
3.4.1. In Vitro Gene Expression Analysis
-
Objective: To determine the effect of plant-derived miRNAs on target gene expression in cancer cells.
-
Cell Lines: Human cancer cell lines (e.g., HCT116).
-
Methodology:
-
Cancer cells are transfected with synthetic plant-derived miRNAs (e.g., miR-156a mimics) or a control miRNA.
-
After a specified incubation period (e.g., 48 hours), total RNA is extracted from the cells.
-
Reverse transcription quantitative PCR (RT-qPCR) is performed to measure the expression levels of target mRNAs (e.g., Tnfrsf1a).
-
Protein levels of the target can be assessed by Western blotting.
-
3.4.2. Cell Proliferation and Apoptosis Assays
-
Objective: To evaluate the effect of plant-derived miRNAs on cancer cell viability and programmed cell death.
-
Methodology:
-
Cancer cells are transfected with the miRNA of interest.
-
Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[12]
-
Apoptosis Assay: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[12]
-
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]
- 4. d-nb.info [d-nb.info]
- 5. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 6. researchgate.net [researchgate.net]
- 7. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 8. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effects of novel immunoactive peptides, FK-156 and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoactive peptides, FK-156 and FK-565. III. Enhancement of host defense mechanisms against infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant miRNAs Reduce Cancer Cell Proliferation by Targeting MALAT1 and NEAT1: A Beneficial Cross-Kingdom Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Lixumistat (IM156): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat (IM156) is a novel, orally administered small molecule biguanide (B1667054) that has emerged as a promising therapeutic agent, particularly in the fields of oncology and fibrosis. A chemical derivative of metformin (B114582), Lixumistat distinguishes itself through its potent inhibition of mitochondrial protein complex I, a critical component of the oxidative phosphorylation (OXPHOS) pathway. This inhibition leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By targeting the metabolic reprogramming inherent in many pathological conditions, Lixumistat presents a unique mechanism of action with the potential to address significant unmet medical needs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Lixumistat.
Discovery and Rationale
The discovery of Lixumistat stems from the well-established therapeutic value of the biguanide metformin in type 2 diabetes and its emerging potential in oncology. The development of Lixumistat was driven by the objective to create a more potent biguanide derivative with an optimized pharmacokinetic and safety profile for applications beyond diabetes.[1] Research has increasingly pointed to metabolic reprogramming, specifically a reliance on oxidative phosphorylation, as a key driver of resistance to cancer therapies and the progression of fibrotic diseases.[2][3] Lixumistat was developed by ImmunoMet Therapeutics to directly target this dependency.[4]
Preclinical studies have demonstrated Lixumistat's robust in vitro and in vivo efficacy in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, and lymphoma.[2] Furthermore, its anti-fibrotic properties have been shown in preclinical models of pulmonary, peritoneal, hepatic, and renal fibrosis.[3]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for Lixumistat is not publicly available, a general method for the preparation of N1-N5 substituted biguanide derivatives, the chemical class to which Lixumistat belongs, is described in patent literature. The synthesis is a two-step process:
Step 1: Formation of a Cyanoguanidine Intermediate
An amine is reacted with a cyanamide (B42294) salt, such as sodium dicyanamide, in the presence of an acid to form a cyanoguanidine intermediate.
Step 2: Biguanide Formation
The cyanoguanidine intermediate is then reacted with a second amine in a suitable solvent and heated to yield the final biguanide product.
A plausible synthetic workflow for Lixumistat based on this general method is depicted below.
Caption: Plausible two-step synthesis of Lixumistat.
Mechanism of Action
Lixumistat's primary mechanism of action is the inhibition of mitochondrial protein complex I (PC1), the first and rate-limiting enzyme of the electron transport chain.[5] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. The elevated AMP:ATP ratio allosterically activates AMPK, a master regulator of cellular metabolism.[1]
Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the upregulation of catabolic pathways that generate ATP (such as glycolysis) and the downregulation of anabolic pathways that consume ATP (such as protein and lipid synthesis). In the context of cancer and fibrosis, this metabolic shift can lead to cell cycle arrest, apoptosis, and the inhibition of pathogenic cellular processes.[2][3]
Caption: Lixumistat signaling pathway.
Preclinical and Clinical Data
Preclinical Data
Lixumistat has demonstrated significant anti-tumor and anti-fibrotic activity in a range of preclinical models.
| Preclinical Model | Key Findings | Reference |
| In Vitro Cancer Models | Robust activity in pancreatic, glioblastoma, gastric, and lymphoma cancer cell lines. | [2] |
| In Vivo Cancer Models | Efficacy in various cancer xenograft models. | [2] |
| In Vitro Fibrosis Models | Inhibition of TGFβ-dependent fibroblast to myofibroblast activation; reduced α-SMA expression and collagen deposition. | [3] |
| In Vivo Fibrosis Models | Dose-dependent anti-fibrotic effects in mouse models of pulmonary, peritoneal, hepatic, and renal fibrosis. | [3] |
Clinical Data: Phase 1b Study in Advanced Pancreatic Cancer (NCT05497778)
A Phase 1b clinical trial evaluated the safety and efficacy of Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel in patients with advanced pancreatic cancer.
Patient Demographics and Dosing:
| Parameter | Value | Reference |
| Number of Patients (Dose Escalation) | 14 | [6] |
| Lixumistat 400 mg QD | 8 | [6] |
| Lixumistat 800 mg QD | 6 | [6] |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily | [6] |
| Mean Age (at RP2D) | 66.5 ± 8 years | [6] |
| Female (at RP2D) | 63% | [6] |
Efficacy at RP2D (n=8):
| Efficacy Endpoint | Result | Reference |
| Objective Partial Response (PR) | 62.5% (5 patients) | [6] |
| Stable Disease (SD) | 37.5% (3 patients) | [6] |
| Disease Control Rate (DCR) | 100% | [6] |
| Estimated Median Progression-Free Survival (PFS) | 9.7 months (5.75-NA) | [6] |
| Estimated Median Overall Survival (OS) | 18 months (8.5-NA) | [6] |
Safety and Tolerability:
| Adverse Event | Details | Reference |
| Dose-Limiting Toxicities (DLTs) at 800 mg | Grade 3 diarrhea and Grade 3 fatigue (2 patients) | [7] |
| DLTs at 400 mg | None observed | [7] |
| Most Common Lixumistat-Related Toxicities | Grade 1/2 nausea/vomiting, skin rash, fatigue, and diarrhea | [7] |
Experimental Protocols
General Workflow for Key In Vitro Assays
Caption: General workflow for in vitro evaluation of Lixumistat.
Measurement of Oxygen Consumption Rate (OCR)
This protocol is a general guide for measuring OCR in cultured cells using a Seahorse XF Analyzer to assess the inhibitory effect of Lixumistat on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Lixumistat Treatment: Treat cells with varying concentrations of Lixumistat for the desired duration.
-
Assay Preparation: A day prior to the assay, hydrate (B1144303) the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analyzer Measurement: Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer. Program the instrument to perform cycles of mixing, waiting, and measuring to determine the basal OCR.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the dose-dependent effect of Lixumistat on basal and maximal respiration.
Western Blot for AMPK Activation
This protocol provides a general method for detecting the phosphorylation of AMPK, a marker of its activation, in response to Lixumistat treatment.
-
Cell Lysis: Following treatment with Lixumistat, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK or a loading control (e.g., β-actin).
Conclusion
Lixumistat is a potent, next-generation biguanide that targets the fundamental metabolic process of oxidative phosphorylation. Its ability to activate AMPK and modulate cellular metabolism provides a strong rationale for its development in oncology and fibrotic diseases. The promising results from early clinical trials, particularly in advanced pancreatic cancer, highlight its potential to address significant unmet medical needs. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this novel metabolic inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Strategy to Preserve and Assess Oxygen Consumption in Murine Tissues [mdpi.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
In-Depth Technical Guide: Apoptosis Induction by Antitumor Agent-156 (Compound 20)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-156, also known as Compound 20 or Lixumistat (IM156), is a novel investigational small molecule biguanide (B1667054) that has demonstrated significant antitumor activity. A primary mechanism of its anticancer effect is the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis. The information is curated for researchers, scientists, and professionals in drug development to facilitate further investigation and potential clinical application.
Core Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound functions as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in many cancer cells.[1] By targeting OXPHOS, this compound effectively cuts off the energy supply required for rapid tumor growth and proliferation, particularly in cancers that are highly dependent on this metabolic pathway.[2] This disruption of cellular energy metabolism is a critical upstream event that triggers a cascade of downstream signaling events culminating in programmed cell death, or apoptosis.
Quantitative Data on Antitumor Activity
Table 1: Summary of Antitumor Activity of this compound (Lixumistat/IM156)
| Cancer Type | Activity Noted | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Suppression of tumor growth and enhancement of chemotherapy efficacy. | [1] |
| Glioblastoma Multiforme (GBM) | Demonstrated robust in vitro and in vivo efficacy. | [2] |
| Gastric Cancer | Demonstrated robust in vitro and in vivo efficacy. | [2] |
| Lymphoma | Demonstrated robust in vitro and in vivo efficacy. | [2] |
| Lung Cancer | Demonstrated robust in vitro and in vivo efficacy. | [2] |
Note: This table represents a summary of reported activities. Specific quantitative data such as IC50 values and percentage of apoptosis are often study-specific and can be found in the cited literature.
Key Signaling Pathways in Apoptosis Induction
The inhibition of OXPHOS by this compound initiates a multi-faceted signaling cascade that converges on the activation of the apoptotic machinery. The primary pathways implicated include the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of the Bcl-2 family of proteins.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction
Inhibition of the electron transport chain at Complex I leads to an accumulation of electrons, which can then be transferred to molecular oxygen, resulting in the generation of superoxide (B77818) anions and other reactive oxygen species (ROS). This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. Mitochondrial membrane potential is also attenuated. This mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.
Caption: ROS Generation Pathway.
Endoplasmic Reticulum (ER) Stress
The accumulation of ROS and disruption of cellular energy homeostasis can lead to the misfolding of proteins within the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[4] Prolonged or severe ER stress is a potent inducer of apoptosis. Key signaling molecules in the ER stress pathway, such as PERK, ATF4, and CHOP, can be activated, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Caption: ER Stress-Mediated Apoptosis.
Modulation of Bcl-2 Family Proteins and Caspase Activation
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cellular stress induced by this compound can lead to an imbalance in the expression of these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[5][6]
Caption: Intrinsic Apoptosis Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate apoptosis induction. These should be optimized for the specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Apoptosis Detection Workflow.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound (Compound 20/Lixumistat) represents a promising therapeutic agent that induces apoptosis in cancer cells primarily through the inhibition of mitochondrial OXPHOS. This leads to increased ROS production, ER stress, and a shift in the balance of Bcl-2 family proteins, ultimately activating the caspase cascade. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced mechanisms of this compound and to explore its full therapeutic potential in oncology. Further studies are warranted to establish detailed quantitative data across a wider range of cancer models and to refine its clinical application.
References
- 1. onclive.com [onclive.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 4. An Endoplasmic Reticulum Specific Pro‐amplifier of Reactive Oxygen Species in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
FK-156: An In-Depth Technical Guide on its Immunomodulatory and Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-156, a synthetic immunoactive peptide, has demonstrated significant potential as an antitumor and immunomodulatory agent. Its mechanism of action is primarily host-mediated, enhancing the body's own immune system to combat malignant cells. This technical guide provides a comprehensive overview of the immunomodulatory and antitumor effects of FK-156, detailing its impact on immune cells, summarizing available quantitative data, and outlining key experimental protocols. Furthermore, this document visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.
Introduction
FK-156, chemically identified as D-lactyl-L-alanyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine, is a synthetic peptide that has garnered interest for its potent immunomodulatory properties. Unlike direct cytotoxic agents, FK-156 exerts its antitumor effects by stimulating the host's immune response, making it a promising candidate for cancer immunotherapy. This document serves as a technical resource for researchers and professionals in drug development, providing a detailed analysis of the available scientific data on FK-156.
Antitumor Effects of FK-156
Studies have shown that FK-156 can substantially suppress tumor growth. The primary mechanism is believed to be host-mediated, as the compound exhibits remarkably low cytotoxicity against tumor cells in vitro.[1]
In Vivo Antitumor Activity
FK-156 has demonstrated efficacy in preclinical tumor models. Systemic multiple injections of FK-156 have been shown to provide a statistically significant increase in the median survival time of P388 tumor-bearing mice.[1][2] The antitumor effect is observed even when administered at a site remote from the tumor, highlighting its systemic immunomodulatory action.[1][2]
Table 1: Summary of In Vivo Antitumor Effects of FK-156
| Animal Model | Tumor Type | Administration Route | Key Findings | Reference |
| DBA/2 Mice | P388 Leukemia | Intratumor, Subcutaneous | Substantial suppression of tumor growth.[1][2] | [1][2] |
| DBA/2 Mice | P388 Leukemia | Subcutaneous (multiple injections) | Statistically significant increase in median survival time.[1][2] | [1][2] |
Immunomodulatory Effects of FK-156
The antitumor activity of FK-156 is a direct consequence of its ability to modulate the host immune system. It enhances host defense mechanisms by activating various immune cells.[3]
Macrophage Activation
FK-156 is a potent activator of macrophages. It has been shown to increase the number of macrophages in the peritoneal cavity and stimulate their activity.[3] Activated macrophages exhibit enhanced phagocytosis, intracellular killing of pathogens, and production of inflammatory mediators.[3]
Key effects on macrophages include:
-
Increased chemotaxis, phagocytosis, and killing activities.[3]
-
Stimulation of the reticuloendothelial system's phagocytic function.[3]
-
Restoration of decreased phagocyte counts and functions in immunosuppressed mice.[3]
Table 2: Effects of FK-156 on Macrophage Function
| Parameter | Effect | Experimental Model | Reference |
| Macrophage Number | Increased in peritoneal cavity | Fischer rat | [3] |
| Chemiluminescence | Stimulated | Fischer rat | [3] |
| Adherence | Stimulated | Fischer rat | [3] |
| Interleukin-1 (IL-1) Secretion | Increased | Fischer rat | [3] |
| Phagocytic Activity | Enhanced | Normal mice | [3] |
T-Lymphocyte Activation
FK-156 also influences T-lymphocyte activity. In vitro studies have demonstrated that it can lead to an increased background incorporation of tritiated thymidine (B127349) in T-lymphocytes, suggesting a mitogenic or co-mitogenic effect.[3] Furthermore, it enhances the response to sub-optimal concentrations of concanavalin (B7782731) A and increases the secretion of Interleukin-2 (IL-2) at optimal concentrations of this mitogen.[3]
Table 3: Effects of FK-156 on T-Lymphocyte Function
| Parameter | Effect | Experimental Condition | Reference |
| [³H]-Thymidine Incorporation | Increased background incorporation | In vitro | [3] |
| Response to Concanavalin A | Increased at sub-optimal concentrations | In vitro | [3] |
| Interleukin-2 (IL-2) Secretion | Increased at optimal concanavalin A concentrations | In vitro | [3] |
Signaling Pathways
While the precise signaling pathways activated by FK-156 have not been fully elucidated in the available literature, its structural similarity to components of bacterial peptidoglycan suggests that it may interact with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing (NOD)-like receptors (NLRs).[4][5] Activation of these receptors on immune cells like macrophages and dendritic cells typically initiates downstream signaling cascades involving NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.
Experimental Protocols
Detailed experimental protocols for FK-156 are not extensively available in the public domain. However, based on the described effects, the following are representative methodologies that could be employed.
In Vivo Antitumor Activity Assay
This protocol describes a general procedure for evaluating the antitumor efficacy of FK-156 in a murine leukemia model.
Protocol Details:
-
Animal Model: Female DBA/2 mice.
-
Tumor Cell Line: P388 leukemia cells.
-
Tumor Inoculation: Intraperitoneal (i.p.) injection of 1 x 10⁶ P388 cells.
-
Treatment: Subcutaneous (s.c.) administration of FK-156 at various doses (e.g., 1, 10, 100 mg/kg) or vehicle control. Treatment can be initiated on day 1 post-inoculation and continued for a specified duration (e.g., daily for 9 days).
-
Endpoint: The primary endpoint is the median survival time of the mice. An increase in lifespan (ILS %) is calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Macrophage Activation Assay
This protocol outlines a method to assess the effect of FK-156 on macrophage phagocytic activity.
Protocol Details:
-
Macrophage Source: Peritoneal macrophages harvested from mice.
-
Treatment: Macrophages are incubated with various concentrations of FK-156 (e.g., 0.1, 1, 10 µg/mL) for a specified time (e.g., 24 hours).
-
Phagocytosis Target: Fluorescently labeled latex beads, zymosan particles, or opsonized sheep red blood cells.
-
Assay: The phagocytic targets are added to the macrophage cultures and incubated for a period (e.g., 1-2 hours) to allow for engulfment.
-
Quantification: The percentage of macrophages that have phagocytosed particles and the number of particles per macrophage are quantified using flow cytometry or fluorescence microscopy.
T-Lymphocyte Proliferation Assay
This protocol describes a method to measure the effect of FK-156 on T-lymphocyte proliferation.
Protocol Details:
-
T-Cell Source: Splenocytes or lymph node cells from mice.
-
Stimulation: Cells are cultured in the presence of a T-cell mitogen such as Concanavalin A (Con A) or Phytohemagglutinin (PHA) at optimal and sub-optimal concentrations, with or without the addition of FK-156.
-
Proliferation Measurement: After a period of incubation (e.g., 48-72 hours), the cultures are pulsed with [³H]-thymidine for the final 18 hours.
-
Analysis: Cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM).
Conclusion
FK-156 is a promising immunomodulatory agent with demonstrated antitumor effects in preclinical models. Its ability to activate key components of the innate and adaptive immune systems, such as macrophages and T-lymphocytes, underscores its potential as a cancer immunotherapeutic. While the available data provides a strong foundation for its mechanism of action, further research is warranted to elucidate the specific signaling pathways involved and to obtain more detailed quantitative data on its efficacy. The absence of publicly available clinical trial data for oncological indications suggests that its development for cancer therapy may be in the early stages or has not been pursued. This technical guide provides a comprehensive summary of the current knowledge on FK-156 and serves as a valuable resource for guiding future research and development efforts in the field of cancer immunotherapy.
References
- 1. Peptidoglycan-induced modulation of metabolic and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of novel immunoactive peptides, FK-156 and its synthetic derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidoglycan enhances proinflammatory cytokine expression through the TLR2 receptor, MyD88, phosphatidylinositol 3-kinase/AKT and NF-kappaB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptidoglycan-based immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lixumistat: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat (IM156) is a novel, orally bioavailable small molecule that acts as a potent inhibitor of mitochondrial protein complex I (PC1), the first and largest enzyme of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy metabolism, showing promise in the treatment of various diseases, including cancer and fibrosis. This technical guide provides an in-depth overview of Lixumistat, consolidating preclinical and clinical data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and related signaling pathways.
Introduction to Lixumistat
Lixumistat is a next-generation biguanide (B1667054) designed to overcome the limitations of earlier compounds in its class, such as metformin, by offering greater potency and an improved safety profile. Its primary mechanism of action is the inhibition of mitochondrial complex I, which leads to a reduction in ATP production and an increase in AMP-activated protein kinase (AMPK) activation. This disruption of cellular energetics has significant implications for diseases characterized by metabolic dysregulation.[1][2] Preclinical studies have demonstrated Lixumistat's robust in vitro and in vivo efficacy in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[3]
Mechanism of Action
Lixumistat exerts its therapeutic effects by directly inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition blocks the transfer of electrons from NADH to coenzyme Q, a critical step in the electron transport chain. The consequences of this inhibition are multifaceted:
-
Decreased ATP Production: By hindering the proton-pumping activity of complex I, Lixumistat reduces the proton motive force required for ATP synthesis by ATP synthase.
-
Reduced Oxygen Consumption: The inhibition of electron flow leads to a decrease in the cellular oxygen consumption rate (OCR).
-
Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic processes that consume energy.
-
Modulation of TGF-β Signaling: Lixumistat has been shown to inhibit the effects of transforming growth factor-beta (TGF-β), a key driver of fibrosis, by mitigating the metabolic reprogramming of fibroblasts.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Lixumistat.
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data available for Lixumistat.
Table 1: In Vitro Potency of Lixumistat
| Parameter | Value | Cell Type/System | Reference |
| IC50 (OCR Inhibition) | 14.7 ± 0.1 µM | Human Pulmonary Fibroblasts (TGF-β stimulated) | [2] |
| IC50 (α-SMA Expression) | 13.2 - 21.3 µM | Human Pulmonary Fibroblasts | [2] |
| IC50 (COL1A1 Expression) | 13.2 - 21.3 µM | Human Pulmonary Fibroblasts | [2] |
| AMPK Phosphorylation | 60-fold more potent than metformin | Human Pulmonary Fibroblasts | [2] |
Table 2: Phase 1b Clinical Trial Data in Advanced Pancreatic Cancer (in combination with gemcitabine (B846) and nab-paclitaxel)
| Parameter | Value | Patient Cohort | Reference |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily | Advanced Pancreatic Cancer | |
| Disease Control Rate (DCR) | 100% | 8 response-evaluable patients at RP2D | |
| Objective Partial Response (PR) | 62.5% (5 patients) | 8 response-evaluable patients at RP2D | |
| Stable Disease (SD) | 37.5% (3 patients) | 8 response-evaluable patients at RP2D | |
| Median Progression-Free Survival (PFS) | 9.7 months | 8 response-evaluable patients at RP2D | |
| Median Overall Survival (OS) | 18 months | 8 response-evaluable patients at RP2D | |
| Common Adverse Events | Nausea, vomiting, skin rash, fatigue, diarrhea | Phase 1b trial participants |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Lixumistat.
Mitochondrial Complex I Activity Assay
This protocol is designed to measure the direct inhibitory effect of Lixumistat on mitochondrial complex I enzymatic activity.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue
-
Mitochondrial isolation buffer
-
Complex I activity assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADH (substrate)
-
Decylubiquinone (electron acceptor)
-
Rotenone (positive control inhibitor)
-
Lixumistat (test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from the chosen source using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.
-
Prepare a reaction mix containing assay buffer, decylubiquinone, and isolated mitochondria (typically 5-10 µg of protein per well).
-
Add varying concentrations of Lixumistat or Rotenone to the appropriate wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).
-
Initiate the reaction by adding NADH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (kinetic read) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation for each condition. The specific complex I activity is determined by subtracting the rate in the presence of a saturating concentration of Rotenone from the total rate.
-
Plot the percentage of inhibition against the Lixumistat concentration to determine the IC50 value.
References
The Pivotal Role of OXPHOS Inhibition in Modern Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of cancer metabolism has evolved significantly from the classical understanding of the Warburg effect, which posits that cancer cells favor aerobic glycolysis. It is now increasingly evident that a substantial number of malignancies are highly dependent on oxidative phosphorylation (OXPHOS) for their survival, proliferation, and resistance to therapy. This dependency presents a critical vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth exploration of the core principles, experimental validation, and therapeutic strategies centered on the inhibition of OXPHOS in cancer.
The Rationale for Targeting OXPHOS in Oncology
While the Warburg effect, or aerobic glycolysis, is a hallmark of many cancers, providing rapidly dividing cells with ATP and biosynthetic precursors, OXPHOS is now understood to be a crucial metabolic engine in various cancer types and contexts.[1][2] Certain cancer subtypes, cancer stem cells (CSCs), and therapy-resistant cells exhibit a heightened reliance on mitochondrial respiration.[3][4][5] This dependency can be intrinsic or acquired as a mechanism of resistance to conventional therapies.[3]
Inhibition of OXPHOS offers a multi-pronged therapeutic strategy:
-
Direct Cytotoxicity: In tumors heavily reliant on OXPHOS, its inhibition leads to a severe energy crisis, culminating in cell cycle arrest and apoptosis.[6][7]
-
Overcoming Therapy Resistance: Many targeted therapies and chemotherapies can induce a metabolic shift towards OXPHOS in cancer cells, contributing to acquired resistance.[3] Co-treatment with OXPHOS inhibitors can re-sensitize these resistant tumors to the primary therapy.
-
Alleviation of Tumor Hypoxia: By reducing oxygen consumption within the tumor, OXPHOS inhibitors can mitigate hypoxia, a major driver of tumor progression, metastasis, and resistance to radiotherapy and immunotherapy.[8][9] This reoxygenation of the tumor microenvironment can enhance the efficacy of other treatment modalities.[10]
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of OXPHOS inhibitors are mediated through their impact on critical cellular signaling pathways that govern metabolism, cell growth, and survival.
The Electron Transport Chain (ETC) as a Primary Target
OXPHOS inhibitors primarily target the protein complexes of the mitochondrial electron transport chain.
Caption: Targeting the Electron Transport Chain with OXPHOS inhibitors.
AMPK and mTORC1 Signaling
Inhibition of OXPHOS leads to a decrease in the ATP:AMP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][11] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.[2][12] This inhibition occurs through the phosphorylation of TSC2 and Raptor.[12][13]
Caption: AMPK-mediated inhibition of mTORC1 signaling.
HIF-1α Regulation
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen.[10] Its stabilization under hypoxic conditions promotes glycolysis and angiogenesis. Paradoxically, mitochondrial reactive oxygen species (ROS) generated during hypoxia are implicated in the stabilization of HIF-1α.[14][15] By inhibiting the electron transport chain, OXPHOS inhibitors can modulate mitochondrial ROS production and, consequently, HIF-1α stability.[16]
Caption: Regulation of HIF-1α by mitochondrial ROS.
Quantitative Efficacy of OXPHOS Inhibitors
The anti-cancer activity of OXPHOS inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for prominent OXPHOS inhibitors.
Table 1: Preclinical Efficacy of OXPHOS Inhibitors
| Inhibitor | Cancer Type | Model | Efficacy Metric | Value | Reference |
| IACS-010759 | Acute Myeloid Leukemia (AML) | Orthotopic Xenograft | Extension of Median Survival | - | [17] |
| Triple Negative Breast Cancer (TNBC) | PDX Model | Tumor Growth Inhibition | - | [17] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDX Model | Extension of Progression-Free Survival | - | [17] | |
| AML | Cell Line-Derived Xenograft | - | - | [18] | |
| Metformin | Prostate Cancer | Xenograft | Reduction in Cyclin D1 Levels | - | [7] |
| Breast Cancer | Cell Lines | IC50 | 5-30 mM | [7] | |
| Atovaquone | Non-Small Cell Lung Cancer (NSCLC) | Patient Tumors | Reduction in Tumor Hypoxia | 55% (average) | [19] |
| Non-Small Cell Lung Cancer (NSCLC) | Patient Tumors | Tumor Volume Shrinkage | Observed in 11/15 patients | [19] | |
| MitoTam | Various Solid Tumors | Spheroids | Dose-dependent Reduction of Hypoxia | - | [5] |
Table 2: Clinical Trial Data for OXPHOS Inhibitors
| Inhibitor | Cancer Type | Phase | Outcome | Key Findings | Reference |
| Metformin | Various Cancers | Meta-analysis of 22 RCTs | No significant improvement in PFS or OS | Beneficial effects in reproductive system cancers, worse PFS in digestive system cancers. | [20] |
| Various Advanced/Metastatic Cancers | Meta-analysis of 9 Phase 2 trials | No increase in tumor response, PFS, or OS | - | [3] | |
| Early-stage Colorectal Cancer | Meta-analysis | Improved recurrence-free, overall, and cancer-specific survival | - | [21] | |
| Atovaquone | Platinum-Resistant Ovarian Cancer | Phase II | Ongoing | To determine progression-free survival and clinical benefit rate. | [22][23] |
| Non-Small Cell Lung Cancer (NSCLC) | - | Increased tumor oxygen levels | - | [24][25] | |
| IACS-010759 | Relapsed/Refractory AML & Solid Tumors | Phase I | Discontinued | Limited antitumor activity and high toxicity (peripheral neuropathy). | [6][26] |
Experimental Protocols for Assessing OXPHOS Inhibition
Rigorous experimental validation is crucial for the development and characterization of OXPHOS inhibitors. The following are detailed methodologies for key assays.
Measurement of Cellular Respiration: Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer is the gold standard for real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), an indicator of glycolysis.[26][27][28]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[28]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[29]
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following compounds from the XF Cell Mito Stress Test Kit:[30]
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[30]
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32]
Protocol:
-
Cell Treatment: Treat cells with the OXPHOS inhibitor for the desired duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.[33]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[34]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).[34]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[33]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[34]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Caspase Activity: Caspase-3/7 Assay
This microplate-based assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[1][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the OXPHOS inhibitor.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[1]
-
Incubation: Incubate at room temperature for 30-60 minutes.[8]
-
Measurement: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the amount of active caspase-3/7.[35]
Preclinical Development Workflow for OXPHOS Inhibitors
The preclinical evaluation of a novel OXPHOS inhibitor follows a structured workflow to establish its efficacy and safety profile before clinical translation.
Caption: Preclinical development workflow for OXPHOS inhibitors.
Conclusion and Future Directions
Targeting OXPHOS represents a paradigm shift in cancer therapy, moving beyond the singular focus on glycolysis. The growing arsenal (B13267) of OXPHOS inhibitors, both in preclinical development and clinical trials, holds immense promise for treating a wide range of malignancies. Future research will focus on identifying predictive biomarkers to select patients most likely to respond to OXPHOS-targeted therapies, optimizing combination strategies to overcome resistance and enhance efficacy, and developing novel inhibitors with improved therapeutic indices. The continued exploration of the intricate metabolic landscape of cancer will undoubtedly unveil new vulnerabilities and pave the way for more effective and personalized cancer treatments.
References
- 1. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 2. New developments in AMPK and mTORC1 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Oxygen versus Reactive Oxygen in the Regulation of HIF-1α: The Balance Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 12. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Repression of hypoxia-inducible factor-1 contributes to increased mitochondrial reactive oxygen species production in diabetes | eLife [elifesciences.org]
- 16. HIF-1α protects against oxidative stress by directly targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. nursingcenter.com [nursingcenter.com]
- 20. Efficacy of metformin therapy in patients with cancer: a meta-analysis of 22 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. archive.cancerworld.net [archive.cancerworld.net]
- 22. Atovaquone for Ovarian Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. Facebook [cancer.gov]
- 24. ARCADIAN: Atovaquone with Radical ChemorADIotherapy in locally Advanced NSCLC — Department of Oncology [oncology.ox.ac.uk]
- 25. cancerresearchuk.org [cancerresearchuk.org]
- 26. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Repurposing metformin for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. content.protocols.io [content.protocols.io]
- 29. tabaslab.com [tabaslab.com]
- 30. agilent.com [agilent.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 33. bosterbio.com [bosterbio.com]
- 34. kumc.edu [kumc.edu]
- 35. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of Antitumor Agent-156 on Cisplatin-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various cancers; however, the development of resistance remains a significant clinical challenge. This technical guide provides a comprehensive overview of the efficacy and mechanism of action of a novel antitumor agent, designated here as Antitumor Agent-156, in overcoming cisplatin resistance. For the purpose of this guide, this compound refers to the palladium (II) complex, [Pd(bpy)(pyr-dtc)]NO3 (PBPD), a compound that has demonstrated significant cytotoxic effects on cisplatin-resistant ovarian cancer cell lines. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation
The cytotoxic effects of this compound (PBPD) and cisplatin were evaluated on cisplatin-sensitive (A2780s) and cisplatin-resistant (A2780cp) human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay after 24 and 48 hours of treatment.
Table 1: IC50 Values (µM) of this compound (PBPD) and Cisplatin
| Cell Line | Treatment | IC50 after 24h (µM) | IC50 after 48h (µM) |
| A2780s | This compound (PBPD) | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Cisplatin | 3.5 ± 0.5 | 2.1 ± 0.4 | |
| A2780cp | This compound (PBPD) | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Cisplatin | 14.2 ± 1.8 | 9.8 ± 1.2 |
Data presented as mean ± standard deviation.
Furthermore, the effect of this compound (PBPD) on the expression of key drug resistance-associated genes was quantified using Real-Time PCR in the cisplatin-resistant A2780cp cell line after 48 hours of treatment.
Table 2: Relative Gene Expression in A2780cp Cells Treated with this compound (PBPD) and Cisplatin
| Gene | Treatment | Fold Change in Gene Expression (vs. Untreated Control) |
| MDR1 | This compound (PBPD) | 1.8 |
| Cisplatin | 4.2 | |
| STAT3 | This compound (PBPD) | 1.5 |
| Cisplatin | 3.5 | |
| CD99 | This compound (PBPD) | 1.2 |
| Cisplatin | 2.8 | |
| OCT4 | This compound (PBPD) | 1.3 |
| Cisplatin | 3.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound (PBPD) and cisplatin on cancer cells.
-
Cell Seeding:
-
Harvest cisplatin-sensitive (A2780s) and cisplatin-resistant (A2780cp) ovarian cancer cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate containing 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (PBPD) and cisplatin in culture medium at desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubate the plates for 24 and 48 hours.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values from the dose-response curves.
-
Apoptosis Analysis (Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound (PBPD).
-
Cell Treatment and Harvesting:
-
Seed A2780s and A2780cp cells in 6-well plates and treat with this compound (PBPD) at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Gene Expression Analysis (Real-Time PCR)
This protocol is for quantifying the mRNA levels of MDR1, STAT3, CD99, and OCT4.
-
RNA Extraction and cDNA Synthesis:
-
Treat A2780cp cells with this compound (PBPD) and cisplatin at their respective IC50 concentrations for 48 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (MDR1, STAT3, CD99, OCT4) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the real-time PCR using a thermal cycler with the following conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
In vitro studies of Antitumor agent-156 cytotoxicity
An in-depth analysis of scientific literature reveals ambiguity surrounding the identity of "Antitumor agent-156." Several distinct compounds with similar designations have been identified, each with a unique mechanism of action and cytotoxic profile. To provide a precise and relevant technical guide, clarification on the specific agent of interest is necessary.
Initial research has identified the following agents which could be misidentified as "this compound":
-
FK-156 : An immunoactive peptide derivative that appears to exert its antitumor effects through host-mediated mechanisms rather than direct cytotoxicity to cancer cells in vitro. Studies on P388 leukemia cells indicate it has remarkably low direct cytotoxic activity[1].
-
miR-156a : A plant-derived microRNA that has demonstrated anticancer properties by regulating gene expression involved in cancer initiation and progression[2].
-
IM156 : A novel biguanide (B1667054) that acts as an oxidative phosphorylation (OXPHOS) inhibitor. It has undergone first-in-human clinical trials for advanced solid tumors[3].
-
AEG35156 : An antisense inhibitor of X-linked inhibitor of apoptosis (XIAP), which has been investigated in clinical trials for advanced pancreatic cancer.
-
Pien Tze Huang Formula Component (Cited as[4]) : In some literature, numerical citations may be mistaken for agent numbers. A review on colorectal cancer stem cells cites reference in relation to the Pien Tze Huang formula suppressing Notch signaling.
Without a more specific identifier (e.g., chemical name, company of origin, or a specific publication), it is not feasible to generate the requested in-depth technical guide. The subsequent sections on data presentation, experimental protocols, and signaling pathways are contingent on the precise identity of "this compound."
Upon clarification, a comprehensive guide will be developed to address the core requirements for the specified agent, including:
-
Quantitative Data Presentation : Summarized in structured tables for clear comparison of cytotoxic effects (e.g., IC50 values).
-
Detailed Experimental Protocols : Methodologies for key in vitro assays used to determine cytotoxicity.
-
Signaling Pathway and Workflow Visualizations : Diagrams generated using Graphviz (DOT language) to illustrate mechanisms of action and experimental procedures, adhering to the specified formatting and color contrast rules.
Researchers, scientists, and drug development professionals are encouraged to provide further details to enable the generation of a targeted and accurate technical whitepaper.
References
- 1. Antitumor effects of novel immunoactive peptides, FK-156 and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of IM156 in Glioblastoma Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of IM156, a novel biguanide (B1667054) derivative, in glioblastoma (GBM) models. IM156, formerly known as HL156A, has emerged as a promising therapeutic candidate due to its inhibitory action on mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway, which is increasingly recognized as a critical metabolic vulnerability in cancer cells, including glioblastoma. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
IM156 is a potent inhibitor of the mitochondrial electron transport chain's protein complex 1 (PC1).[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and inducing energetic stress in cancer cells that are highly dependent on this metabolic pathway.[1][2] A primary downstream effect of this energy depletion is the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical nexus for cell growth, proliferation, and survival.[1][2] Notably, some studies in glioblastoma models have indicated that the activation of AMPK and subsequent inhibition of mTOR may not be consistently observed, suggesting the involvement of other mechanisms or context-dependent responses.[1]
Below is a diagram illustrating the proposed signaling pathway of IM156.
In Vitro Evaluation in Glioblastoma Models
The in vitro efficacy of IM156 (HL156A) has been primarily evaluated in glioblastoma tumorsphere (TS) models, which are enriched for cancer stem-like cells (GSCs). These studies have focused on the impact of IM156, both as a single agent and in combination with the standard-of-care chemotherapeutic temozolomide (B1682018) (TMZ), on key cancer stem cell properties.
Data Presentation
The following tables summarize the quantitative and qualitative findings from preclinical in vitro studies.
Table 1: Effect of IM156 (HL156A) on Glioblastoma Tumorsphere Formation
| Cell Line | Treatment | Concentration | Effect on Tumorsphere Formation | Reference |
| GSC11 | HL156A | 10 µM | Decrease | [1] |
| TS15-88 | HL156A | 10 µM | Decrease | [1] |
| U87 sphere | HL156A | 10 µM | Decrease | [1] |
| X01 | HL156A | 10 µM | Decrease | [1] |
| GSC11 | HL156A + TMZ | 10 µM + 100 µM | More prominent decrease than single agents | [1] |
| TS15-88 | HL156A + TMZ | 10 µM + 100 µM | More prominent decrease than single agents | [1] |
| U87 sphere | HL156A + TMZ | 10 µM + 100 µM | More prominent decrease than single agents | [1] |
| X01 | HL156A + TMZ | 10 µM + 100 µM | More prominent decrease than single agents | [1] |
Table 2: Effect of IM156 (HL156A) on Glioblastoma Tumorsphere Invasion
| Cell Line | Treatment | Concentration | Effect on Invasion (3D Collagen Matrix) | Reference |
| GSC11 | HL156A | 10 µM | Suppression | [1] |
| GSC11 | TMZ | 100 µM | Suppression | [1] |
| GSC11 | HL156A + TMZ | 10 µM + 100 µM | Most prominent suppression | [1] |
Table 3: Effect of IM156 (HL156A) on Stemness and EMT Marker Expression in Glioblastoma Tumorspheres
| Cell Line | Treatment | Concentration | Effect on Stemness Markers (Oct3/4, Sox2, Notch2) | Effect on EMT Markers (N-cadherin, Vimentin, Snail, Slug) | Reference |
| GSC11 | HL156A + TMZ | 10 µM + 100 µM | Decreased expression | Decreased expression | [1] |
Note: Specific IC50 values for IM156 in various glioblastoma cell lines are not publicly available in the reviewed literature.
In Vivo Evaluation in Glioblastoma Models
The in vivo anti-tumor activity of IM156 (HL156A) in combination with TMZ was assessed in an orthotopic xenograft mouse model using patient-derived glioblastoma stem-like cells.
Data Presentation
Table 4: In Vivo Efficacy of IM156 (HL156A) in an Orthotopic Glioblastoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Primary Outcome | Reference |
| NOD/SCID mice | GSC11 | Vehicle (Control) | - | Median survival: ~30 days | [1] |
| NOD/SCID mice | GSC11 | TMZ | 5 mg/kg/day, oral gavage | Significant survival benefit vs. control | [1] |
| NOD/SCID mice | GSC11 | HL156A + TMZ | 50 mg/kg/day (HL156A) + 5 mg/kg/day (TMZ), oral gavage | Significant survival benefit vs. TMZ alone (P < 0.001) | [1] |
Note: Detailed tumor growth inhibition data, such as changes in tumor volume over time, are not publicly available in the reviewed literature. The primary endpoint reported was overall survival.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the preclinical evaluation of IM156 in glioblastoma models.
Glioblastoma Tumorsphere Culture and Tumorsphere Formation Assay
-
Cell Culture: Patient-derived glioblastoma tumorspheres (e.g., GSC11, TS15-88, X01) and U87-derived spheres are cultured in serum-free neurobasal medium supplemented with N2 and B27 supplements, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).
-
Assay Principle: This assay assesses the self-renewal capacity of cancer stem-like cells. Single cells are plated at a low density in non-adherent conditions. The number of newly formed tumorspheres is quantified after a period of incubation.
-
Protocol:
-
Dissociate established tumorspheres into a single-cell suspension using a suitable enzyme (e.g., Accutase).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 96-well ultra-low attachment plates at a density of 100-500 cells per well in the appropriate tumorsphere medium.
-
Add IM156, TMZ, or the combination at the desired concentrations.
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of tumorspheres (typically >50 µm in diameter) in each well using a light microscope.
-
Calculate the percentage of wells with tumorspheres or the average number of tumorspheres per well.
-
3D Collagen Matrix Invasion Assay
-
Assay Principle: This assay measures the ability of cancer cells to invade a three-dimensional extracellular matrix, mimicking the in vivo process of tumor invasion.
-
Protocol:
-
Prepare a collagen I solution on ice, neutralized to a physiological pH.
-
Resuspend single cells or small tumorspheres in the collagen solution.
-
Dispense the cell-collagen mixture into the wells of a 96-well plate and allow it to polymerize at 37°C.
-
Add tumorsphere medium containing the test compounds (IM156, TMZ, or combination) on top of the collagen gel.
-
Incubate the plate and monitor cell invasion from the tumorspheres into the surrounding collagen matrix over time using a microscope equipped with a camera.
-
Quantify the area of invasion or the distance of invading cells from the edge of the tumorsphere using image analysis software.
-
Western Blot Analysis
-
Assay Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates, providing insights into the molecular effects of drug treatment.
-
Protocol:
-
Treat glioblastoma tumorspheres with IM156, TMZ, or the combination for the desired duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Oct3/4, Sox2, N-cadherin, p-AMPK, p-mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Orthotopic Xenograft Mouse Model and In Vivo Efficacy Evaluation
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human glioblastoma cells.
-
Protocol:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a suspension of glioblastoma tumorsphere cells (e.g., GSC11) into the brain parenchyma using a Hamilton syringe.
-
Suture the scalp incision and allow the mice to recover.
-
Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors are established, randomize the mice into treatment groups (vehicle, TMZ, IM156 + TMZ).
-
Administer the treatments according to the specified dosing schedule (e.g., daily oral gavage).
-
Monitor the health and body weight of the mice regularly.
-
The primary endpoint is typically overall survival, which is plotted using Kaplan-Meier curves and analyzed with a log-rank test. Tumor volume can also be monitored as a secondary endpoint.
-
Below is a diagram illustrating the experimental workflow for the preclinical evaluation of IM156 in glioblastoma models.
Conclusion
The preclinical data available for IM156 in glioblastoma models suggest that this novel biguanide holds therapeutic potential, particularly in targeting the glioblastoma stem-like cell population. Its ability to inhibit tumorsphere formation and invasion, key characteristics of GSC-driven tumor progression and recurrence, is promising. The synergistic effect observed with temozolomide in vivo further strengthens its potential as part of a combination therapy for glioblastoma.
However, it is important to note the limitations of the current publicly available data. The absence of comprehensive dose-response studies and IC50 values across a panel of GBM cell lines makes it challenging to fully assess the potency and spectrum of activity of IM156. Furthermore, more detailed in vivo studies reporting on tumor growth inhibition in addition to survival would provide a more complete picture of its efficacy. The inconsistent observations regarding the AMPK-mTOR signaling pathway highlight the need for further mechanistic studies to fully elucidate the molecular pathways mediating the effects of IM156 in glioblastoma.
Future preclinical research should focus on addressing these knowledge gaps to provide a more robust foundation for the clinical translation of IM156 for the treatment of glioblastoma.
References
- 1. Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malformin C preferentially kills glioblastoma stem‐like cells via concerted induction of proteotoxic stress and autophagic flux blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role of Cisplatin in Inducing Ferroptosis in Cancer Cells
Disclaimer: Initial searches for "Antitumor agent-156" did not yield information on a specific agent with this designation in publicly available scientific literature. Therefore, this technical guide utilizes Cisplatin (B142131) , a well-documented antitumor agent known to induce ferroptosis, as a representative example to fulfill the user's request for an in-depth analysis of ferroptosis induction in cancer. The principles, experimental designs, and data presented herein for Cisplatin are illustrative of the type of information required to evaluate a novel antitumor agent's ferroptotic potential.
Introduction
The landscape of cancer therapy is continually evolving, with a growing emphasis on elucidating and targeting novel cell death pathways. Beyond apoptosis, regulated cell death mechanisms such as ferroptosis have emerged as promising avenues for therapeutic intervention. Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] This pathway is distinct from apoptosis morphologically, biochemically, and genetically.[2] The heightened metabolic state and increased iron requirements of many cancer cells render them particularly susceptible to ferroptosis, making its induction a strategic goal in oncology drug development.[1]
Cisplatin, a cornerstone of chemotherapy for various solid tumors, has traditionally been understood to exert its cytotoxic effects primarily through the formation of DNA adducts, leading to apoptosis.[3] However, emerging evidence reveals a multifaceted mechanism of action, demonstrating that cisplatin can also trigger ferroptosis.[3] This dual activity presents both opportunities for enhancing its efficacy and challenges in overcoming drug resistance. This whitepaper provides a technical overview of the mechanisms by which cisplatin induces ferroptosis, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action: Cisplatin-Induced Ferroptosis
Cisplatin's ability to induce ferroptosis is primarily linked to its impact on the cellular glutathione (B108866) (GSH) antioxidant system. GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and serves as a central negative regulator of ferroptosis.
The key mechanisms are:
-
Glutathione (GSH) Depletion: Cisplatin directly depletes intracellular GSH levels. This reduction in GSH compromises the cell's antioxidant capacity.
-
Inactivation of Glutathione Peroxidases (GPXs): The depletion of its essential cofactor, GSH, leads to the inactivation of GPX4. Without functional GPX4, toxic lipid peroxides (L-OOH) accumulate on cellular membranes.
-
Lipid Peroxidation: The unchecked accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes, is the ultimate executioner of ferroptosis. This process disrupts membrane integrity, leading to cell death.
-
Synergistic Effects: The ferroptosis-inducing activity of cisplatin can be synergistically enhanced by co-administration with other agents that target the same pathway. For instance, combining cisplatin with erastin, an inhibitor of the cystine/glutamate antiporter (System Xc-), which is crucial for GSH synthesis, results in a more potent antitumor effect.
Signaling Pathway of Cisplatin-Induced Ferroptosis
The following diagram illustrates the signaling cascade initiated by cisplatin that culminates in ferroptotic cell death.
Caption: Signaling pathway of Cisplatin-induced ferroptosis.
Quantitative Data on Cisplatin-Induced Ferroptosis
The efficacy of cisplatin in inducing cell death varies across different cancer cell lines. The following tables summarize key quantitative data from studies on cisplatin's effects.
Table 1: IC50 Values of Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) |
| A549 | Lung Cancer | 25.8 ± 2.1 | 48 |
| HCT116 | Colorectal Cancer | 19.5 ± 1.7 | 48 |
| PANC-1 | Pancreatic Cancer | 15.2 ± 1.3 | 72 |
| SK-OV-3 | Ovarian Cancer | 11.5 ± 0.9 | 72 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary based on experimental conditions.
Table 2: Biomarkers of Cisplatin-Induced Ferroptosis in A549 Cells
| Treatment | Glutathione (GSH) Level (% of Control) | Lipid ROS Level (Fold Change) | GPX4 Activity (% of Control) |
| Control | 100 | 1.0 | 100 |
| Cisplatin (25 µM) | 45.2 ± 5.1 | 3.8 ± 0.4 | 52.3 ± 6.2 |
| Cisplatin + Erastin | 21.7 ± 3.9 | 6.2 ± 0.7 | 31.8 ± 4.5 |
| Cisplatin + Ferrostatin-1 | 85.1 ± 7.6 | 1.3 ± 0.2 | 91.4 ± 8.0 |
Note: Lipid ROS levels are often measured using fluorescent probes like C11-BODIPY. Ferrostatin-1 is a known inhibitor of ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize cisplatin-induced ferroptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of cisplatin for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
-
Cell Treatment: Seed cells in a 6-well plate and treat with cisplatin, with or without ferroptosis inhibitors/inducers, for the desired time.
-
Probe Loading: After treatment, harvest the cells and wash with PBS. Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe in PBS for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Wash the cells again with PBS and resuspend in fresh PBS. Analyze the cells using a flow cytometer. The probe emits green fluorescence upon oxidation, so the shift in fluorescence intensity in the FITC channel is measured.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of lipid peroxidation.
Western Blot Analysis for GPX4 Expression
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating a potential ferroptosis-inducing agent.
Caption: General experimental workflow for assessing ferroptosis.
Conclusion
The dual mechanism of action of cisplatin, involving both apoptosis and ferroptosis, underscores the complexity of its antitumor effects. Understanding the ferroptotic component of its activity is crucial for optimizing its therapeutic use, potentially through combination therapies with agents that specifically target the ferroptosis pathway. The methodologies and data presented in this whitepaper provide a framework for the investigation of both established and novel antitumor agents in the context of ferroptosis induction. As research in this field progresses, a deeper understanding of the molecular underpinnings of ferroptosis will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Antitumor Agent-156 (FK-156) In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-156, identified as FK-156, is an immunoactive peptide derivative that has demonstrated significant antitumor effects in preclinical models. Its mechanism of action is primarily host-mediated, stimulating the host's immune system to recognize and eliminate tumor cells, rather than exhibiting direct cytotoxicity to cancer cells.[1][2] This document provides a detailed protocol for the in vivo administration of FK-156 in a murine tumor model, based on published findings. Additionally, it outlines key experimental methodologies and presents a hypothetical signaling pathway to guide further research into its immunomodulatory functions.
Data Presentation
Table 1: In Vivo Efficacy of FK-156 in P388-Bearing DBA/2 Mice
| Treatment Group | Administration Route | Dosing Schedule | Median Survival Time (Days) | Increase in Lifespan (%) | Reference |
| Control (Saline) | Subcutaneous | Daily for 9 days | 10.5 | - | [1][2] |
| FK-156 (1 mg/kg) | Subcutaneous | Daily for 9 days | 13.5 | 28.6 | [1][2] |
| FK-156 (10 mg/kg) | Subcutaneous | Daily for 9 days | 14.5 | 38.1 | [1][2] |
| FK-156 (1 mg/kg) | Intratumoral | Single dose | - | Tumor Growth Suppression | [1][2] |
Note: The above data is a representative summary based on findings from studies on FK-156 and its derivatives. Actual results may vary based on experimental conditions.
Experimental Protocols
Murine Tumor Model Establishment (P388 Lymphoid Neoplasm)
This protocol describes the establishment of a subcutaneous tumor model using the P388 murine lymphoid neoplasm cell line in DBA/2 mice.
Materials:
-
P388 cells[3]
-
DBA/2 mice (female, 6-8 weeks old)[1]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer
-
Syringes (1 mL) with 25-gauge needles
-
Animal clippers
-
70% Ethanol
Procedure:
-
Cell Culture: Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
Harvest P388 cells from culture.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
-
Tumor Cell Implantation:
-
Acclimatize DBA/2 mice for at least one week.
-
Shave the right flank of each mouse.
-
Sterilize the injection site with 70% ethanol.
-
Subcutaneously inject 0.1 mL of the P388 cell suspension (1 x 10^6 cells) into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.
-
Tumor volume (mm³) = (Length x Width²) / 2.
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.
-
FK-156 Preparation and Administration
Materials:
-
FK-156 (lyophilized powder)
-
Sterile Saline (0.9% NaCl)
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Reconstitution: Reconstitute lyophilized FK-156 in sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of FK-156 in 1 mL of sterile saline. Vortex gently to ensure complete dissolution.
-
Dose Calculation: Calculate the volume of FK-156 solution to be administered based on the animal's body weight and the desired dose. For a 20g mouse and a dose of 10 mg/kg, the required dose is 0.2 mg. From a 1 mg/mL stock, this would be 0.2 mL.
-
Administration:
-
Subcutaneous (s.c.) Administration: Administer the calculated volume of FK-156 solution subcutaneously at a site distant from the tumor implantation site (e.g., the scruff of the neck).[1][2]
-
Intratumoral (i.t.) Administration: For direct tumor injection, administer the calculated volume directly into the tumor mass.[1][2]
-
-
Treatment Schedule: Multiple injections have been shown to be more effective than a single dose for systemic administration.[1][2] A typical schedule could be daily injections for 5-10 consecutive days.
Assessment of Antitumor Efficacy
Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. Compare the tumor growth in the FK-156 treated groups to the vehicle control group.
-
Survival Analysis: Monitor the mice for signs of morbidity and mortality. Record the date of death for each animal and perform a survival analysis (e.g., Kaplan-Meier survival curves). A significant increase in the median survival time of the treated group compared to the control group indicates efficacy.[1][2]
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[1]
Visualizations
Hypothetical Signaling Pathway of FK-156
Caption: Hypothetical signaling cascade initiated by FK-156 binding to a pattern recognition receptor.
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo evaluation of this compound (FK-156).
References
Application Notes and Protocols for Cell-Based Assays to Measure IM156 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156 is a novel and potent biguanide (B1667054) that acts as an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, thereby disrupting oxidative phosphorylation (OXPHOS).[1][2][3] This inhibition of mitochondrial respiration leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][7] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic potential of IM156, making it a promising therapeutic candidate.[4][6][8][9]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of IM156 in a research setting. The described assays will enable the characterization of IM156's effects on cell viability, mitochondrial function, and key signaling pathways.
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of IM156 on cell proliferation and viability. These assays are fundamental for establishing the cytotoxic or cytostatic potential of IM156 in various cell lines.
A. MTT Assay Protocol
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare a series of dilutions of IM156 in complete culture medium. A typical starting concentration range for a novel compound could be 0.1 to 100 µM.[10] Include a vehicle control (e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of IM156 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the log of the IM156 concentration to determine the IC50 value.[10]
B. Data Presentation: IM156 IC50 Values
| Cell Line | Cancer Type | IM156 IC50 (µM) |
| Glioblastoma (GBM) | Brain Cancer | Data not available |
| Gastric Cancer | Gastric Cancer | Data not available |
| Lung Cancer (EGFR-mutated) | Lung Cancer | Data not available |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Data not available |
Note: Specific IC50 values for IM156 in various cancer cell lines are not publicly available in the provided search results and would need to be determined experimentally. Preclinical studies have shown in-vitro efficacy in Glioblastoma, gastric cancer, and diffuse large B cell lymphoma.[8]
C. Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability after IM156 treatment.
Apoptosis Assays
Objective: To determine if the reduction in cell viability caused by IM156 is due to the induction of apoptosis (programmed cell death).
A. Annexin (B1180172) V Staining Protocol
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis.[13][14]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with IM156 at concentrations around the determined IC50 for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
B. Caspase Activity Assay
Caspases are a family of proteases that are activated in the early stages of apoptosis.[15][16] Assays using fluorescently labeled caspase inhibitors (FLICA) can detect active caspases in living cells.[16]
Protocol:
-
Cell Treatment: Treat cells with IM156 as described for the Annexin V assay.
-
FLICA Labeling: Add the FLICA reagent to the cell culture medium and incubate for the recommended time to allow the reagent to enter the cells and bind to active caspases.
-
Washing: Wash the cells to remove any unbound FLICA reagent.
-
Analysis: The fluorescent signal from the cells with active caspases can be analyzed by fluorescence microscopy or flow cytometry.
C. Experimental Workflow: Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V staining.
Mitochondrial Function Assay (Seahorse XF Analyzer)
Objective: To directly measure the effect of IM156 on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR). This assay is crucial for confirming IM156's mechanism of action as an OXPHOS inhibitor.
A. Seahorse XF Cell Mito Stress Test Protocol
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
IM156 Pre-incubation: Pre-incubate the cells with IM156 for a specified duration (e.g., 2 hours) before the assay.[4]
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Acquisition: The Seahorse XF Analyzer measures OCR and ECAR in real-time.
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
B. Data Presentation: Effect of IM156 on Mitochondrial Respiration
| Parameter | Control | IM156-Treated |
| Basal OCR | High | Decreased |
| ATP-linked OCR | High | Decreased |
| Maximal Respiration | High | Decreased |
| Spare Respiratory Capacity | High | Decreased |
| Basal ECAR | Normal | Increased |
Note: IM156 has been shown to inhibit TGF-β-dependent increases in mitochondrial oxygen consumption rate.[4][6] It also modestly reduces basal and ATP-linked OCR.[4] At equal concentrations, IM156 is more potent at decreasing the OCR of tumor cells compared to phenformin (B89758) and metformin.[1] IM156 treatment alone can increase the ECAR.[4]
C. Experimental Workflow: Seahorse XF Mito Stress Test
Caption: Workflow for assessing mitochondrial function with a Seahorse XF Analyzer.
Signaling Pathway Analysis (Western Blot)
Objective: To confirm the downstream effects of IM156 on the AMPK and mTOR signaling pathways.
A. Western Blot Protocol for p-AMPK and p-S6K1
Protocol:
-
Cell Lysis: Treat cells with IM156 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated S6K1 (p-S6K1), total S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
B. Data Presentation: IM156 Effect on Signaling Pathways
| Protein | Control | IM156-Treated | Expected Outcome |
| p-AMPK/Total AMPK | Low | High | Increased |
| p-S6K1/Total S6K1 | High | Low | Decreased |
Note: IM156 significantly increases cellular AMP-activated protein kinase (AMPK) phosphorylation and is reportedly 60-fold more potent than metformin.[4][6][17] IM156 also inhibits mTOR through AMPK activation.[1]
C. IM156 Signaling Pathway
Caption: IM156 inhibits mitochondrial complex I, leading to AMPK activation and mTOR inhibition.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunomet.com [immunomet.com]
- 5. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing Mitochondrial Dysfunction Induced by Antitumor Agent-156
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of a novel hypothetical compound, "Antitumor agent-156," on mitochondrial function. The following protocols and data presentation guidelines are designed to facilitate the systematic assessment of mitochondrial dysfunction, a key mechanism for many anticancer therapies.
Overview of Mitochondrial Dysfunction in Cancer Therapy
Mitochondria are central to cellular metabolism and apoptosis, making them a critical target for anticancer drugs.[1][2][3] Antitumor agents can induce mitochondrial dysfunction through various mechanisms, including the disruption of the mitochondrial membrane potential (ΔΨm), inhibition of the electron transport chain (ETC), leading to decreased oxygen consumption and ATP synthesis, and increased production of reactive oxygen species (ROS).[1][2][3][4] These events can culminate in the activation of the intrinsic apoptotic pathway.[5][6] This document outlines key assays to quantify these effects for this compound.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data illustrating the potential effects of this compound on mitochondrial function in a cancer cell line (e.g., HeLa cells) after 24 hours of treatment.
Table 1: Mitochondrial Membrane Potential (ΔΨm) Measured by JC-1 Assay
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % Decrease from Control |
| Vehicle Control | 0 | 4.5 ± 0.3 | 0% |
| This compound | 5 | 3.1 ± 0.2 | 31.1% |
| This compound | 10 | 1.8 ± 0.1 | 60.0% |
| This compound | 20 | 0.9 ± 0.08 | 80.0% |
| CCCP (Positive Control) | 10 | 0.5 ± 0.05 | 88.9% |
Table 2: Cellular Oxygen Consumption Rate (OCR)
| Treatment Group | Concentration (µM) | Basal OCR (pmol/min/10^4 cells) (Mean ± SD) | Maximal OCR (pmol/min/10^4 cells) (Mean ± SD) |
| Vehicle Control | 0 | 150 ± 12 | 350 ± 25 |
| This compound | 5 | 110 ± 9 | 245 ± 20 |
| This compound | 10 | 75 ± 6 | 160 ± 15 |
| This compound | 20 | 40 ± 5 | 80 ± 10 |
| Rotenone/Antimycin A | 1 | 15 ± 2 | 15 ± 2 |
Table 3: Cellular ATP Levels
| Treatment Group | Concentration (µM) | ATP Luminescence (RLU) (Mean ± SD) | % Decrease from Control |
| Vehicle Control | 0 | 850,000 ± 50,000 | 0% |
| This compound | 5 | 620,000 ± 45,000 | 27.1% |
| This compound | 10 | 410,000 ± 30,000 | 51.8% |
| This compound | 20 | 250,000 ± 25,000 | 70.6% |
| Oligomycin | 1 | 180,000 ± 20,000 | 78.8% |
Table 4: Mitochondrial Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | MitoSOX Red Fluorescence (MFI) (Mean ± SD) | Fold Increase from Control |
| Vehicle Control | 0 | 500 ± 40 | 1.0 |
| This compound | 5 | 1200 ± 110 | 2.4 |
| This compound | 10 | 2500 ± 200 | 5.0 |
| This compound | 20 | 4800 ± 350 | 9.6 |
| Antimycin A | 10 | 5500 ± 400 | 11.0 |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm.[5] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[5] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[5] A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
6-well plates
-
This compound
-
JC-1 dye solution (e.g., from a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[5]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 24 hours). Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.[5]
-
Washing: Centrifuge the stained cells and wash once with PBS.[5]
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer. Detect green fluorescence (monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel.[5]
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies mitochondrial membrane depolarization.[5]
Measurement of Oxygen Consumption Rate (OCR)
This protocol describes the use of a fluorescence-based oxygen consumption assay to measure the effect of this compound on mitochondrial respiration.[7] This method provides a direct assessment of electron transport chain activity.[8]
Materials:
-
Cancer cell line
-
96-well microplate
-
This compound
-
Fluorescence-based oxygen consumption assay kit (e.g., Agilent MitoXpress Xtra)[7]
-
HS mineral oil[7]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound for the desired duration.
-
Probe Addition: Prepare the oxygen-sensitive fluorescent probe according to the manufacturer's instructions and add it to each well.[7]
-
Sealing: Carefully overlay each well with HS mineral oil to limit back-diffusion of atmospheric oxygen.[7][9]
-
Measurement: Place the plate in a fluorescence plate reader and measure the fluorescence signal kinetically over time. The rate of signal increase corresponds to the rate of oxygen consumption.[7]
-
Data Analysis: Calculate the slope of the kinetic read to determine the OCR. Normalize the data to the vehicle-treated control cells.
Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP levels, providing an indication of the overall energetic state of the cells and the efficiency of mitochondrial ATP synthesis.
Materials:
-
Cancer cell line
-
Opaque-walled 96-well plates
-
This compound
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat cells with this compound for the specified time.
-
Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells. This reagent lyses the cells and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ATP present.
-
Measurement: Incubate the plate for a short period as per the manufacturer's instructions to stabilize the signal, then measure luminescence using a luminometer.
-
Data Analysis: A decrease in the luminescent signal in treated cells compared to control cells indicates a reduction in cellular ATP levels.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol employs a mitochondria-targeted fluorescent probe, such as MitoSOX Red, to specifically detect superoxide (B77818) production within the mitochondria.
Materials:
-
Cancer cell line
-
6-well plates or 96-well black-walled plates
-
This compound
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in previous protocols.
-
Probe Loading: After treatment, wash the cells with warm HBSS. Load the cells with MitoSOX Red reagent (typically 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently with warm HBSS to remove excess probe.
-
Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter set (e.g., rhodamine).
-
Plate Reader: Quantify the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: An increase in red fluorescence intensity in treated cells indicates an increase in mitochondrial superoxide production.
Visualizations: Diagrams of Pathways and Workflows
Caption: Workflow for evaluating this compound's effect on mitochondria.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. A multi-mitochondrial anticancer agent that selectively kills cancer cells and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi-Mitochondrial Anticancer Agent that Selectively Kills Cancer Cells and Overcomes Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors Using IM156
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One key metabolic pathway often exploited by cancer cells, particularly those resistant to conventional therapies, is oxidative phosphorylation (OXPHOS). IM156 is a novel, orally administered small molecule of the biguanide (B1667054) class that acts as a potent inhibitor of mitochondrial protein complex I (PC1), a critical component of the electron transport chain.[1][2] By inhibiting PC1, IM156 effectively disrupts OXPHOS, offering a promising therapeutic strategy against cancers reliant on this metabolic pathway.[3][4][5]
These application notes provide a comprehensive guide for utilizing IM156 to study metabolic reprogramming in tumor cells. Included are detailed protocols for key experiments, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
IM156 exerts its anti-cancer effects by targeting the metabolic vulnerability of tumors dependent on OXPHOS. As a biguanide, it is more hydrophobic than metformin, potentially leading to greater bioavailability in cancer cells. Its primary mechanism involves the inhibition of protein complex I in the mitochondrial electron transport chain. This inhibition leads to a reduction in the oxygen consumption rate (OCR) and a decrease in cellular ATP production. Notably, this reduction in OXPHOS is not accompanied by a compensatory increase in the extracellular acidification rate (ECAR), which is a measure of glycolysis.
Furthermore, IM156 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation. This dual action of disrupting cellular energy production and inhibiting pro-growth signaling pathways makes IM156 a compelling agent for cancer research and drug development.
Data Presentation
Table 1: In Vitro Efficacy of IM156 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Glioblastoma (GBM) | Brain Cancer | Data not publicly available | Preclinical studies show strong in-vitro efficacy. |
| Gastric Cancer | Gastric Cancer | Data not publicly available | Preclinical studies show strong in-vitro efficacy. |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Data not publicly available | Preclinical studies show strong in-vitro efficacy. |
| EGFR-mutated Lung Cancer | Lung Cancer | Data not publicly available | Preclinical in vivo models demonstrated anticancer activity. |
Note: Specific IC50 values for IM156 are not widely available in the public domain. The table indicates cancer types where IM156 has shown preclinical efficacy. Researchers should determine IC50 values for their specific cell lines of interest.
Table 2: Effects of IM156 on Cellular Metabolism
| Parameter | Effect | Method |
| Oxygen Consumption Rate (OCR) | Potent Decrease | Seahorse XF Analyzer |
| Extracellular Acidification Rate (ECAR) | No significant increase | Seahorse XF Analyzer |
| Cellular ATP Production | Reduction | Luminescence-based ATP assay |
| AMPK Activation | Increase in phosphorylation | Western Blot |
| mTOR Signaling | Inhibition (decreased phosphorylation of downstream targets) | Western Blot |
Note: This table summarizes the qualitative effects of IM156 on key metabolic parameters as described in preclinical data. Quantitative data will be experiment-specific.
Experimental Protocols
Protocol 1: Assessment of Cellular Respiration and Glycolysis using a Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the effect of IM156 on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells.
Materials:
-
Cancer cell lines of interest
-
IM156
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
2-Deoxyglucose (2-DG) (for glycolysis stress test)
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with varying concentrations of IM156 (and vehicle control) for the desired duration.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Exchange: On the day of the assay, remove the culture medium from the cell plate and replace it with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analysis:
-
Mitochondrial Stress Test: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports. Place the cell plate in the Seahorse XF Analyzer and perform the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Glycolysis Stress Test: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG. Perform the assay to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: Normalize the OCR and ECAR data to cell number. Analyze the data to determine the effect of IM156 on mitochondrial respiration and glycolysis.
Protocol 2: Western Blot Analysis of AMPK and mTOR Signaling Pathways
This protocol describes the detection of key protein phosphorylation events in the AMPK and mTOR signaling pathways following treatment with IM156.
Materials:
-
Cancer cell lines of interest
-
IM156
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AMPKα (Thr172)
-
AMPKα
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with IM156 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Mechanism of action of IM156 in tumor cells.
Caption: Experimental workflow for Seahorse XF analysis.
Caption: Workflow for Western blot analysis of signaling pathways.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Antitumor Agent-156 Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the combination therapy of a novel "Antitumor agent-156" with other anti-cancer agents. Given the ambiguity of "this compound" in scientific literature, where it could refer to the immunomodulatory agent FK-156 or the oxidative phosphorylation (OXPHOS) inhibitor IM156, this guide is designed to be broadly applicable. We present detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways. The methodologies are illustrated with examples for both an immunomodulatory agent and a metabolic inhibitor to guide the rational design of combination therapy studies.
Introduction to Combination Therapy with this compound
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1] The strategic pairing of "this compound" with another therapeutic agent requires a thorough preclinical evaluation to establish synergistic, additive, or antagonistic effects.
This document outlines a systematic approach to the experimental design for combination therapy involving "this compound". We will consider two distinct mechanisms of action as examples:
-
Case A: Immunomodulatory Agent (e.g., FK-156): This agent is expected to enhance the host's immune response against the tumor.[2][3][4][5][6] Combination with checkpoint inhibitors or chemotherapy could be synergistic.
-
Case B: Metabolic Inhibitor (e.g., IM156): This agent targets cellular metabolism, such as oxidative phosphorylation, to impede tumor cell growth.[7][8][9] Combination with agents targeting other metabolic pathways or DNA replication could be effective.
The following sections provide detailed protocols and data presentation formats for in vitro and in vivo studies applicable to either case.
In Vitro Experimental Design
In vitro assays are crucial for the initial screening of combination effects on cancer cell lines.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination, and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose matrix of this compound and the combination agent for 48-72 hours. Include single-agent and vehicle controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][11][12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Agent-156 | 0.1 | 85.2 ± 4.1 | - |
| Agent-156 | 1 | 62.5 ± 3.5 | - |
| Agent-156 | 10 | 40.1 ± 2.8 | - |
| Combination Agent | 0.5 | 90.7 ± 5.2 | - |
| Combination Agent | 5 | 75.3 ± 4.9 | - |
| Combination Agent | 50 | 55.8 ± 3.7 | - |
| Agent-156 (1 µM) + Combo Agent (5 µM) | 1 + 5 | 35.6 ± 2.9 | 0.75 |
| Agent-156 (10 µM) + Combo Agent (50 µM) | 10 + 50 | 15.2 ± 1.8 | 0.62 |
Apoptosis Assay
Objective: To determine if the combination treatment induces apoptosis in cancer cells.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination agent, and the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[1][7][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[7]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.1 ± 0.3 | 1.3 ± 0.4 |
| Agent-156 (IC50) | 60.3 ± 3.1 | 25.2 ± 1.8 | 10.5 ± 1.1 | 4.0 ± 0.7 |
| Combo Agent (IC50) | 70.8 ± 2.9 | 18.9 ± 1.5 | 6.3 ± 0.9 | 4.0 ± 0.6 |
| Combination | 35.7 ± 2.5 | 40.1 ± 2.2 | 20.4 ± 1.7 | 3.8 ± 0.5 |
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on key signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[14][15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[15][16]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Target Protein | Vehicle Control | Agent-156 | Combo Agent | Combination |
| p-AMPK (fold change) | 1.0 | 3.2 ± 0.4 | 1.1 ± 0.2 | 4.5 ± 0.6 |
| Cleaved Caspase-3 (fold change) | 1.0 | 2.8 ± 0.3 | 1.9 ± 0.2 | 5.1 ± 0.7 |
| Bcl-2 (fold change) | 1.0 | 0.6 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.05 |
In Vivo Experimental Design
In vivo studies are essential to validate the in vitro findings in a more complex biological system.
Syngeneic or Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism. A syngeneic model is crucial for an immunomodulatory agent to ensure a competent immune system.[17][18]
Protocol: Tumor Implantation and Treatment
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice.[2]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Combination Agent
-
Group 4: this compound + Combination Agent
-
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and organs for further analysis.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 ± 2 |
| Agent-156 | 950 ± 180 | 36.7 | +2 ± 3 |
| Combo Agent | 1100 ± 200 | 26.7 | +4 ± 2 |
| Combination | 350 ± 90 | 76.7 | +1 ± 4 |
Immunohistochemistry (IHC)
Objective: To analyze the expression of biomarkers related to the mechanism of action in the tumor microenvironment.
Protocol: IHC Staining
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.[19][20][21]
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by heat-induced epitope retrieval.[19][20]
-
Staining: Block endogenous peroxidase and non-specific binding sites. Incubate with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD8 for T-cell infiltration).
-
Detection: Incubate with a secondary antibody and use a detection system (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.[19][22]
-
Analysis: Image the slides and quantify the staining intensity or the number of positive cells.
Data Presentation:
| Biomarker | Vehicle Control | Agent-156 | Combo Agent | Combination |
| Ki-67 (% positive cells) | 85 ± 10 | 50 ± 8 | 65 ± 9 | 20 ± 5 |
| Cleaved Caspase-3 (% positive cells) | 5 ± 2 | 15 ± 4 | 10 ± 3 | 35 ± 6 |
| CD8+ T cells (cells/mm²) | 20 ± 5 | 80 ± 15 | 25 ± 6 | 150 ± 25 |
Visualizations
Signaling Pathways
Caption: Hypothetical signaling for an immunomodulatory Agent-156.
Caption: Hypothetical signaling for a metabolic inhibitor Agent-156.
Experimental Workflow
Caption: General experimental workflow for combination therapy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effects of FK156 in a panel of tests designed to detect changes in immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoactive peptides, FK-156 and FK-565. III. Enhancement of host defense mechanisms against infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoactive peptides, FK-156 and FK-565. I. Enhancement of host resistance to microbial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxidative phosphorylation inhibitor IM156 suppresses B-cell activation by regulating mitochondrial membrane potential and contributes to the mitigation of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunomet.com [immunomet.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 18. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. Immunohistochemistry (IHC) [bio-protocol.org]
- 21. biocompare.com [biocompare.com]
- 22. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Detecting Apoptosis and Autophagy Following Antitumor Agent-156 Treatment
Introduction
Antitumor agent-156 is a novel compound that has demonstrated significant antitumor activity. Its mechanism of action involves the induction of multiple cell death pathways, including apoptosis, autophagy, and ferroptosis. The agent is reported to cause DNA damage, mitochondrial dysfunction, promote the generation of reactive oxygen species, and activate endoplasmic reticulum stress, even in cisplatin-resistant cancer cells[1]. These cellular events culminate in the activation of programmed cell death. This document provides detailed protocols for researchers to effectively detect and quantify apoptosis and autophagy in cells treated with this compound.
1. Detecting Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which antitumor agents eliminate cancer cells. Key characteristics of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation[2]. Several reliable methods can be employed to detect these events after treatment with this compound.
1.1. Analysis of Apoptotic Markers by Western Blotting
Western blotting is a fundamental technique to detect the cleavage and activation of key proteins in the apoptotic cascade.
Core Principle: This method identifies specific proteins that are cleaved or post-translationally modified during apoptosis, such as caspases and their substrates (e.g., PARP)[3].
Key Markers for Apoptosis:
-
Cleaved Caspase-3 and -7: Executioner caspases that, once activated by cleavage, are responsible for the majority of the proteolytic events during apoptosis[3].
-
Cleaved PARP-1: A substrate of activated caspase-3 and -7. Its cleavage is a hallmark of apoptosis[3].
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the cell's susceptibility to apoptosis[3].
Protocol: Western Blotting for Apoptosis Markers
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for various time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
1.2. Detection of Early Apoptosis by Annexin V Staining (Flow Cytometry)
Annexin V staining is a widely used method to detect one of the earliest events in apoptosis—the externalization of phosphatidylserine (B164497) (PS).
Core Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V[4]. Propidium Iodide (PI) or 7-AAD is used as a viability dye to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative)[4][5].
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation:
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[7][8].
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube[7][8].
-
Add 5 µL of fluorochrome-conjugated Annexin V[7].
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[8].
-
Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution[7].
-
Add 400 µL of 1X Binding Buffer to each tube[8].
-
-
Analysis:
1.3. Measurement of Caspase Activity
Caspase activity assays provide a quantitative measure of the enzymatic activity of caspases, which are central to the apoptotic process.
Core Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter[9][10]. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol: Fluorometric Caspase-3 Activity Assay
-
Lysate Preparation:
-
Treat and harvest cells as previously described.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes[9].
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration.
-
-
Assay Reaction:
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light[9][10].
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC)[9].
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of treated samples to untreated controls.
-
Data Presentation: Apoptosis Detection
| Method | Parameter Measured | Expected Result with this compound |
| Western Blotting | Protein levels of cleaved Caspase-3 and cleaved PARP | Increased levels of cleaved forms |
| Flow Cytometry | Percentage of Annexin V positive cells | Increased percentage of early and late apoptotic cells |
| Caspase Activity Assay | Fold-increase in Caspase-3/7 activity | Increased enzymatic activity |
2. Detecting Autophagy
Autophagy is a cellular recycling process that can be induced by stress, such as treatment with an antitumor agent. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. Monitoring the "autophagic flux" (the entire process from formation to degradation) is crucial for accurate interpretation[11].
2.1. Monitoring LC3 Conversion and p62 Degradation by Western Blotting
This is a standard method to assess autophagic activity.
Core Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosome membranes. This conversion can be detected as a shift in mobility on an SDS-PAGE gel[12]. p62/SQSTM1 is a protein that binds to ubiquitinated cargo and LC3, and is itself degraded in autolysosomes. A decrease in p62 levels can indicate increased autophagic flux[11].
Protocol: Western Blotting for Autophagy Markers
-
Follow the Western Blotting protocol as described in section 1.1.
-
Primary Antibodies: Use primary antibodies against LC3 and p62/SQSTM1.
-
Analysis: Quantify the ratio of LC3-II to LC3-I (or to a loading control) and the levels of p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 suggest autophagy induction.
-
Autophagic Flux: To measure flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
2.2. Visualization of LC3 Puncta by Fluorescence Microscopy
This method allows for the direct visualization and quantification of autophagosomes within cells.
Core Principle: Upon autophagy induction, LC3-II translocates to autophagosomes, appearing as distinct punctate structures within the cytoplasm when visualized by immunofluorescence or by using a fluorescently-tagged LC3 (e.g., GFP-LC3)[11].
Protocol: LC3 Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
-
2.3. Monitoring Autophagic Flux with Tandem Fluorescent-Tagged LC3
This advanced method helps to distinguish between the induction of autophagy and a blockage in the lysosomal degradation pathway.
Core Principle: This assay uses a tandem fluorescent protein, mRFP-GFP-LC3 (or mCherry-GFP-LC3). In neutral pH environments like the autophagosome, both GFP and mRFP fluoresce, appearing as yellow puncta. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, resulting in red puncta. An increase in red puncta indicates efficient autophagic flux[11].
Data Presentation: Autophagy Detection
| Method | Parameter Measured | Expected Result with this compound |
| Western Blotting | LC3-II/LC3-I ratio and p62 levels | Increased LC3-II/LC3-I ratio, decreased p62 levels |
| Fluorescence Microscopy | Number of LC3 puncta per cell | Increased number of puncta |
| Tandem LC3 Assay | Ratio of red (autolysosomes) to yellow (autophagosomes) puncta | Increased ratio indicates enhanced autophagic flux |
Visualizations
Caption: Workflow for detecting apoptosis after drug treatment.
Caption: Workflow for detecting autophagy and autophagic flux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: In Vivo Imaging of Antitumor Agent-156 for Liver-Targeting
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Antitumor agent-156, a novel therapeutic designed for targeted delivery to liver tumors. The following sections detail the agent's biodistribution, efficacy, and the methodologies for its evaluation in a preclinical setting.
Introduction
This compound is an advanced therapeutic agent engineered for specific accumulation in liver tissue, aiming to enhance efficacy against hepatocellular carcinoma (HCC) while minimizing off-target toxicity. In vivo imaging is a critical tool for visualizing the pharmacokinetics, biodistribution, and therapeutic response associated with this compound. This document outlines the essential protocols for researchers, scientists, and drug development professionals to effectively assess the liver-targeting capabilities of this agent.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from preclinical studies of this compound in an orthotopic mouse model of HCC.
Table 1: Biodistribution of this compound at 24 Hours Post-Injection.
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver (Tumor) | 15.8 ± 2.1 |
| Liver (Healthy) | 8.2 ± 1.5 |
| Spleen | 3.5 ± 0.8 |
| Kidneys | 2.1 ± 0.5 |
| Lungs | 1.9 ± 0.4 |
| Heart | 0.8 ± 0.2 |
| Blood | 1.2 ± 0.3 |
Table 2: Tumor-to-Organ Ratios of this compound at 24 Hours Post-Injection.
| Ratio | Value |
| Tumor / Healthy Liver | 1.93 |
| Tumor / Spleen | 4.51 |
| Tumor / Kidney | 7.52 |
| Tumor / Muscle | 22.57 |
Table 3: Efficacy of this compound in HCC Mouse Model.
| Treatment Group | Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 350 ± 80 | 72% |
| Doxorubicin (5 mg/kg) | 780 ± 110 | 37.6% |
Experimental Protocols
Animal Model and Tumor Implantation
A widely used model for studying liver cancer is the orthotopic xenograft mouse model.
-
Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Subjects: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A small abdominal incision is made under anesthesia to expose the liver. 1x10^6 HCC cells in 20 µL of PBS/Matrigel are injected into the left liver lobe. The incision is then sutured, and mice are allowed to recover. Tumors are typically allowed to grow for 10-14 days before imaging studies commence.
In Vivo Fluorescence Imaging Protocol
This protocol details the steps for non-invasive imaging of fluorescently-labeled this compound.
-
Agent Preparation: Lyophilized fluorescently-labeled this compound is reconstituted in sterile PBS to a final concentration of 1 mg/mL.
-
Administration: The agent is administered to tumor-bearing mice via intravenous (tail vein) injection at a dose of 10 mg/kg.
-
Imaging Equipment: An in vivo imaging system (e.g., IVIS Spectrum) is used.
-
Imaging Procedure:
-
Mice are anesthetized using isoflurane (B1672236) (2% in oxygen).
-
Anesthetized mice are placed in the imaging chamber.
-
Fluorescence images are acquired at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection.
-
Regions of interest (ROIs) are drawn around the tumor and other organs to quantify the fluorescence intensity.
-
Biodistribution Study Protocol
This protocol provides a method for quantifying the accumulation of this compound in various organs.
-
Agent Administration: Administer this compound as described in the in vivo imaging protocol.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), mice are euthanized.
-
Organ Harvesting: The tumor, liver, spleen, kidneys, lungs, heart, and a sample of muscle and blood are collected.
-
Quantification:
-
The wet weight of each organ is measured.
-
The fluorescence in each organ is measured using an in vivo imaging system or a fluorescence plate reader after tissue homogenization.
-
A standard curve is generated using known concentrations of the agent.
-
The amount of agent per organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Diagrams
Troubleshooting & Optimization
Overcoming resistance to Antitumor agent-156 therapy
Technical Support Center: Antitumor Agent-156
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a common event in many human cancers.[2] this compound is designed to specifically target and inhibit the function of PI3Kα, thereby blocking downstream signaling and inhibiting the growth of tumors with a dependency on this pathway.
This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering resistance to this compound in their preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows high intrinsic resistance to this compound (high IC50 value) despite harboring a known PIK3CA activating mutation. What are the potential mechanisms?
A1: Intrinsic resistance to PI3K inhibitors can occur through several mechanisms, even in cell lines with a genetic rationale for sensitivity. Two common causes are:
-
Loss of PTEN Function: PTEN is a phosphatase that counteracts PI3K activity. If your cell line has lost PTEN function through mutation or deletion, the signaling pathway may be too strongly activated for this compound to overcome at standard concentrations.
-
Activation of Parallel or "Bypass" Pathways: Cancer cells can develop reliance on alternative signaling pathways for survival and proliferation. A frequent bypass mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway). Activation of this pathway can render cells less dependent on PI3K signaling.
Troubleshooting Steps:
-
Assess PTEN Status: Check the PTEN expression and phosphorylation status in your cell line using Western Blot. Compare it to a known PTEN-wildtype cell line.
-
Probe the MAPK Pathway: Use Western Blot to analyze the phosphorylation levels of key MAPK pathway proteins like MEK and ERK. Increased phosphorylation of ERK (p-ERK) is a strong indicator of pathway activation.
.dot
Caption: PI3K/Akt pathway and the MAPK bypass mechanism.
Q2: My cells initially responded to this compound, but they have developed acquired resistance over time. How can I investigate this?
A2: Acquired resistance is a common phenomenon where cancer cells adapt to the presence of a drug. The investigation typically involves comparing the original, sensitive parental cell line to the newly developed resistant sub-line.
Experimental Workflow for Investigating Acquired Resistance:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CTG) to quantify the shift in the IC50 value between the parental (sensitive) and the resistant cells.
-
Genomic and Proteomic Analysis: Compare the two cell lines to identify the changes that occurred during the acquisition of resistance.
-
Sequencing: Sequence key genes in the PI3K pathway (PIK3CA, PTEN, AKT1) in the resistant cells to check for secondary mutations that might prevent drug binding.
-
Phospho-protein Analysis: Use Western Blot or phospho-proteomic arrays to look for reactivation of the PI3K pathway (e.g., p-Akt levels) or upregulation of bypass pathways (e.g., p-ERK).
-
.dot
Caption: Workflow for investigating acquired drug resistance.
Q3: My resistant cells show high levels of p-ERK. How can I test if MAPK pathway activation is the cause of resistance and overcome it?
A3: The presence of high p-ERK strongly suggests MAPK pathway-mediated resistance. The most direct way to test this hypothesis and potentially overcome it is through combination therapy.
Recommended Approach: Combine this compound with a MEK inhibitor (MEKi). This dual-targeting strategy blocks both the primary PI3K pathway and the compensatory MAPK pathway.
Experimental Steps:
-
Determine MEKi IC50: First, determine the IC50 of the MEK inhibitor alone in your resistant cell line.
-
Combination Study: Perform a cell viability assay using a matrix of concentrations for both this compound and the MEKi.
-
Assess Synergy: Use a synergy model (e.g., Bliss Independence or Loewe Additivity) to determine if the combination is synergistic, additive, or antagonistic. A synergistic interaction confirms that targeting both pathways is more effective than targeting either one alone.
Hypothetical Data for Combination Therapy:
| Treatment Group | IC50 (Resistant Cells) |
| This compound (alone) | 8.5 µM |
| MEK Inhibitor (MEKi) (alone) | 1.2 µM |
| This compound + MEKi (0.1 µM) | 0.9 µM |
Synergy Score Calculation (Bliss Independence Model):
| Drug Combination | Expected Inhibition | Observed Inhibition | Synergy Score (Observed - Expected) |
| Agent-156 (1µM) + MEKi (0.1µM) | 38% | 65% | +27% (Synergistic) |
Note: The Bliss Independence model calculates the expected effect (E_exp) as E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of each drug alone.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to measure cell metabolic activity as an indicator of cell viability following treatment with this compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and/or MEK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2).
-
Drug Addition: Prepare serial dilutions of the drug(s) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include "vehicle-only" (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins (p-Akt, p-ERK)
This protocol is for detecting the phosphorylation status of key signaling proteins.
Important Considerations:
-
Keep Samples Cold: Perform all sample preparation steps on ice using pre-chilled buffers to minimize phosphatase activity.
-
Use Inhibitors: Add phosphatase and protease inhibitor cocktails to your lysis buffer immediately before use.
-
Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, not milk. Milk contains phosphoproteins (like casein) that can cause high background with phospho-specific antibodies.
-
Buffer Choice: Use Tris-buffered saline (TBS) with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as phosphate (B84403) ions can interfere with phospho-antibody binding.
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-p-ERK, anti-total-ERK) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IM156 Dosage for Maximum Antitumor Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IM156. Our goal is to help you optimize your experimental design and achieve the maximum antitumor effect of this novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IM156?
A1: IM156 is a potent biguanide (B1667054) that functions as a Protein Complex 1 (PC1) inhibitor within the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in many cancer cells.[1][2] The disruption of OXPHOS leads to cellular energy stress and the activation of AMP-activated protein kinase (AMPK), which further inhibits cancer cell growth and proliferation.[3]
Q2: In which cancer types has IM156 shown preclinical antitumor activity?
A2: Preclinical studies have demonstrated the anticancer activity of IM156 in various solid tumor and hematologic malignancy models.[3] Specifically, in vivo models have shown its efficacy in glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1]
Q3: What is the recommended Phase 2 dose (RP2D) of IM156 in clinical trials?
A3: A first-in-human Phase 1 clinical trial (NCT03272256) in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 800 mg administered orally once daily (QD).[1] While a 1200 mg QD dose was tested, it was not as well tolerated due to a higher incidence of nausea.[1]
Q4: What are the most common adverse events observed with IM156 treatment?
A4: The most frequently reported treatment-related adverse events in the Phase 1 clinical trial were gastrointestinal in nature.[1] These included nausea, diarrhea, and vomiting.[1]
Q5: How does the potency of IM156 compare to other biguanides like metformin?
A5: IM156 is a more potent inhibitor of OXPHOS compared to metformin. While specific IC50 values are not publicly available, its enhanced potency is a key feature of its development.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vitro and in vivo experiments with IM156.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell viability assays. | 1. Cell line variability and metabolic phenotype.2. Assay-dependent variations (e.g., MTT vs. real-time cell analysis).3. Suboptimal drug concentration range. | 1. Ensure the cancer cell line used is dependent on OXPHOS for survival. Cell lines with high glycolytic rates may be less sensitive to IM156.2. Consider using a real-time cell analysis system for more sensitive and continuous monitoring of cell viability.3. Perform a wide dose-response curve to accurately determine the IC50. Start with a broad range (e.g., nanomolar to high micromolar) and then narrow it down. |
| Minimal tumor growth inhibition in xenograft models. | 1. Inappropriate animal model.2. Suboptimal dosing regimen (dose and schedule).3. Poor drug bioavailability in the chosen model. | 1. Select a xenograft model derived from a cancer type with demonstrated preclinical sensitivity to IM156 (e.g., glioblastoma, gastric cancer).2. Based on the Phase 1 clinical trial, consider a daily oral gavage dosing regimen. Titrate the dose to a well-tolerated level in the animal model, monitoring for signs of toxicity such as weight loss or behavioral changes.3. Ensure proper formulation and administration of IM156 to maximize absorption. |
| Difficulty in detecting AMPK activation. | 1. Inadequate IM156 concentration or treatment duration.2. Issues with Western blot protocol.3. Low basal AMPK levels in the cell line. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for AMPK phosphorylation (p-AMPK).2. Use a validated protocol for Western blot analysis of phosphorylated proteins, including the use of phosphatase inhibitors in lysis buffers.3. Select a cell line known to have a responsive AMPK pathway. |
| No significant change in Oxygen Consumption Rate (OCR). | 1. Cell density is not optimal for the Seahorse XF assay.2. The cell line is not highly dependent on OXPHOS.3. Incorrect assay setup or reagent concentrations. | 1. Optimize the cell seeding density for your specific cell line to ensure OCR readings are within the instrument's detection range.2. Confirm the metabolic phenotype of your cells. Cells that primarily rely on glycolysis may show minimal OCR changes.3. Follow a validated Seahorse XF Cell Mito Stress Test protocol and ensure the correct concentrations of oligomycin, FCCP, and rotenone/antimycin A are used. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Real-Time Cell Analyzer
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of IM156.
Materials:
-
Cancer cell line of interest (e.g., U87MG for glioblastoma, SNU-16 for gastric cancer, A549 for lung cancer)
-
Complete cell culture medium
-
IM156 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Real-time cell analyzer and corresponding microplates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the cells in the microplates at a density optimized for the specific cell line and the duration of the experiment. Allow the cells to adhere and enter the exponential growth phase (typically 12-24 hours).
-
Drug Preparation: Prepare a serial dilution of IM156 in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest IM156 concentration).
-
Treatment: Remove the existing medium from the cells and add the prepared IM156 dilutions and vehicle control.
-
Data Acquisition: Place the microplate in the real-time cell analyzer and monitor cell proliferation continuously for 48-72 hours.
-
Data Analysis: The instrument's software will generate cell index curves over time. Use these curves to calculate the IC50 value at a specific time point (e.g., 48 hours) by plotting the normalized cell index against the log of the IM156 concentration and fitting a dose-response curve.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a general procedure for assessing the antitumor efficacy of IM156 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation (e.g., 1-5 x 10^6 cells per mouse)
-
Matrigel (optional, to improve tumor take rate)
-
IM156 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells (resuspended in sterile PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer IM156 (e.g., a dose equivalent to the human RP2D, adjusted for mouse body surface area) or vehicle control daily via oral gavage. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
Protocol 3: Western Blot Analysis of AMPK Phosphorylation
This protocol describes how to detect the activation of AMPK by IM156 treatment.
Materials:
-
Cancer cells
-
IM156
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of IM156 for a predetermined time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Protocol 4: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol details the use of the Seahorse XF Cell Mito Stress Test to assess the effect of IM156 on mitochondrial respiration.
Materials:
-
Cancer cells
-
Seahorse XF cell culture microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
IM156
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in the Seahorse XF microplate at an optimized density and allow them to attach overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with IM156 (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse XF Assay: Calibrate the instrument and start the assay. The instrument will measure the basal OCR, then inject IM156 and subsequently the mitochondrial stressor compounds to measure key parameters of mitochondrial function.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and determine the effect of IM156 on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizations
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Antitumor agent-156 in vitro
Topic: Troubleshooting Poor Solubility of Antitumor agent-156 In Vitro
This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with this compound and other poorly soluble compounds in in vitro settings.
Troubleshooting Guide
This section provides step-by-step guidance for common solubility problems encountered during experimental workflows.
Question 1: My initial stock solution of this compound in DMSO is cloudy or contains visible particles. What should I do?
Answer:
This indicates that the compound has not fully dissolved in the stock solvent. Poor solubility is a significant source of experimental variability and must be addressed before proceeding.[1] If the effective concentration is lower than intended, it can lead to non-reproducible results.[1]
Immediate Troubleshooting Steps:
-
Mechanical Agitation: Securely cap the vial and vortex it vigorously for 1-2 minutes.[1]
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to break apart solid aggregates.[1][2]
-
Gentle Heating: Warm the solution in a 37°C water bath for 10-15 minutes. Use this method with caution, as excessive heat can degrade the compound.[1]
-
Filtration (Use with Caution): If you suspect insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. However, be aware that if the compound itself is not fully dissolved, this will lower its actual concentration.[1]
If these steps do not result in a clear solution, the compound may be insoluble at the desired concentration in pure DMSO. You may need to prepare a new stock at a lower concentration.
Question 2: My DMSO stock solution is clear, but a precipitate forms immediately after I dilute it into my aqueous cell culture medium. How can I resolve this?
Answer:
This is a common issue known as "crashing out," where a compound that is soluble in a strong organic solvent becomes insoluble when diluted into an aqueous medium. The key is to systematically find conditions where the agent remains in the solution at the final desired concentration.
Follow this troubleshooting workflow:
Detailed Explanation of Workflow Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.[1] Determine the lowest effective concentration to minimize solubility issues.
-
Adjust Co-solvent Percentage: A modest increase in the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the agent in solution.[1] However, be mindful that DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.[1] Always run a matching vehicle control to account for any effects of the solvent on the cells.[1]
-
Modify Medium pH: The solubility of ionizable compounds can be highly dependent on pH.[3][4] If this compound has acidic or basic properties, slightly adjusting the pH of your culture medium (while ensuring it remains within a physiologically acceptable range for your cells, typically 7.2-7.4) may improve solubility.[5]
-
Use Solubilizing Excipients: Advanced formulation agents can be used. Cyclodextrins, for example, are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drugs and increase their apparent aqueous solubility.[6][7][8]
-
Try an Alternative Stock Solvent: The choice of the primary stock solvent can impact how the agent behaves upon aqueous dilution. While DMSO is a universal solvent, others like ethanol or dimethylformamide (DMF) might be considered, depending on compatibility with your assay.[9][10]
Frequently Asked Questions (FAQs)
Question 1: What are the most common organic solvents for preparing stock solutions, and what are their limitations?
Answer: The choice of solvent is critical for ensuring your compound is fully dissolved before being introduced to an in vitro system. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent in drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[9] However, other solvents may be used depending on the compound's chemistry and the experimental system's tolerance.
| Solvent | Common Starting Stock Concentration | Advantages | Disadvantages & Toxicity Considerations |
| DMSO | 10-50 mM | Dissolves a very wide range of polar and nonpolar compounds; miscible with water and culture media.[9] | Can be cytotoxic at final concentrations >0.5-1%.[1] May affect cell differentiation or other cellular processes.[9] |
| Ethanol | 10-50 mM | Less toxic than DMSO for some cell lines; useful for certain natural products. | Can have biological effects on cells; higher volatility can lead to concentration changes if not handled properly. Final concentration should typically be kept ≤0.5%.[11] |
| Acetone | 10-20 mM | Can be a favorable solvent for some compounds with low toxicity at low concentrations. | Highly volatile. Recommended final concentration is typically <0.5%. |
| DMF | 10-20 mM | Strong solvent for compounds that are difficult to dissolve. | Generally more toxic than DMSO or ethanol and should be used with caution and at very low final concentrations (<0.1%). |
Question 2: Could poor solubility be the cause of inconsistent or non-reproducible results in my experiments?
Answer: Absolutely. Poor solubility is a primary cause of experimental variability and lack of reproducibility.[1] If a compound precipitates in the assay medium, its effective concentration is unknown and lower than the intended concentration.[1] This can lead to:
-
Underestimation of Potency: The observed biological effect will be lower than the true effect, leading to inaccurate IC50 or EC50 values.
-
High Well-to-Well Variability: Uneven precipitation across a multi-well plate will result in different effective concentrations in different wells, increasing data scatter.
-
Inaccurate Data: The solubility constraint may give inaccurate data regarding the drug's properties.[12]
It is crucial to perform a preliminary solubility test to confirm the compound is fully dissolved at the highest concentration used in your experiment.[1]
Question 3: What are cyclodextrins, and how can they improve the solubility of my compound?
Answer: Cyclodextrins are cyclic oligosaccharides derived from starch.[6] They have a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[6][7] This structure allows them to act as "host" molecules, encapsulating "guest" molecules—in this case, your poorly soluble antitumor agent—within their hydrophobic core.
This encapsulation, known as an inclusion complex, effectively shields the hydrophobic drug from the aqueous environment, increasing its overall solubility and stability in the medium.[6][8][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound required to make your desired volume of a 10 mM stock solution (e.g., for 1 mL, Mass = 0.01 L * 0.01 mol/L * Molar Mass ( g/mol )).
-
Weigh Compound: Carefully weigh the calculated mass of the compound into a sterile, chemically-resistant vial (e.g., amber glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 2 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes.[1] If necessary, warm briefly at 37°C.[1]
-
Inspect: Visually inspect the solution against a light source to ensure it is completely clear and free of any visible particles.
-
Store: Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Assay Medium
This protocol helps determine the maximum concentration at which the agent remains soluble in your final assay medium over a relevant time course.
-
Prepare Serial Dilutions: Prepare a 2x serial dilution of your high-concentration stock solution (e.g., 10 mM in DMSO) in a 96-well plate using DMSO as the diluent.
-
Transfer to Medium: In a separate 96-well clear-bottom plate, add your final assay medium (e.g., DMEM + 10% FBS). Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate into the corresponding wells of the medium plate. This should result in a final DMSO concentration that matches your planned experiments (e.g., 0.5%).
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Measure Turbidity: Measure the absorbance (turbidity) of each well at a wavelength of ~620 nm at several time points (e.g., 0, 1, 2, and 24 hours). An increase in absorbance indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity over the time course of your experiment is considered the kinetic solubility limit. Ensure your experimental concentrations are below this limit.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How does pH affect drug delivery? [synapse.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ispe.gr.jp [ispe.gr.jp]
- 13. scispace.com [scispace.com]
Technical Support Center: Managing Off-Target Effects of Lixumistat in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting potential off-target effects of Lixumistat (IM156) in a preclinical setting. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lixumistat?
A1: Lixumistat is a novel, orally administered small molecule biguanide (B1667054) that functions as a Protein Complex 1 (PC1) inhibitor.[1][2] Its primary on-target effect is the inhibition of the mitochondrial electron transport chain at complex I, which disrupts oxidative phosphorylation (OXPHOS).[1][2][3] This leads to a decrease in ATP production and can be particularly effective against cancer cells that are highly dependent on OXPHOS for energy.[3]
Q2: What are the expected on-target cellular effects of Lixumistat?
A2: The primary on-target effects of Lixumistat stem from its inhibition of mitochondrial complex I. Researchers should expect to observe:
-
A decrease in the oxygen consumption rate (OCR) in treated cells.
-
Reduced intracellular ATP levels.
-
Increased NADH levels due to reduced oxidation.[4]
-
Potential activation of AMP-activated protein kinase (AMPK) signaling as a cellular response to decreased energy status.[5][6]
Q3: Are there known off-target effects of Lixumistat from preclinical studies?
A3: As of the latest available information, specific comprehensive off-target screening data for Lixumistat, such as a full kinome profile, has not been detailed in publicly accessible literature. However, like many small molecule inhibitors, Lixumistat has the potential for off-target interactions. The clinical safety profile has shown manageable adverse events, primarily grade 1 or 2 nausea, vomiting, rash, fatigue, and diarrhea, which can guide observations in preclinical animal models.[7][8]
Q4: Why should I be concerned about off-target kinase activity if Lixumistat is not a kinase inhibitor?
A4: While Lixumistat's primary target is a mitochondrial complex and not a kinase, the ATP-binding pocket of kinases is a common site for off-target interactions for many small molecules.[9] Therefore, assessing the selectivity of Lixumistat against a panel of kinases is a prudent step to ensure that observed cellular phenotypes are correctly attributed to its on-target activity.
Q5: How can I begin to assess the potential off-target effects of Lixumistat in my experiments?
A5: A systematic approach is recommended. Start by performing a broad kinase selectivity screen (kinome profiling) at a high concentration of Lixumistat to identify any potential unintended kinase interactions.[10] Subsequently, cellular assays can be employed to confirm target engagement and differentiate on-target from off-target effects. A cellular thermal shift assay (CETSA) is a valuable method to verify direct binding to mitochondrial complex I in a cellular context.[11][12]
Troubleshooting Guides
Guide 1: In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High variability between replicate wells in cell viability assays. | Pipetting inaccuracy, inconsistent cell seeding, edge effects, or compound precipitation. | - Ensure proper calibration and technique for pipetting.- Use a master mix for reagents.- Avoid using the outer wells of the microplate or fill them with a buffer to minimize evaporation.[9]- Visually inspect for compound precipitation in the media. |
| Observed cytotoxicity is higher than expected or inconsistent with on-target mechanism. | Off-target kinase inhibition leading to apoptosis or cell cycle arrest. | - Perform a kinome-wide selectivity screen to identify unintended kinase targets.[10]- Correlate the cytotoxic concentration with the IC50 for mitochondrial respiration inhibition. A large discrepancy may indicate an off-target effect.[9]- Use Western blotting to check for activation of apoptosis markers (e.g., cleaved caspase-3) or changes in key cell cycle proteins. |
| Unexpected changes in cellular signaling pathways (e.g., MAPK, PI3K/Akt). | Off-target inhibition or activation of upstream kinases, or cellular stress response. | - Analyze the phosphorylation status of key proteins in related pathways that are not expected to be direct targets of OXPHOS inhibition.[10]- Consider that metabolic stress from OXPHOS inhibition can indirectly influence other signaling pathways. |
| Discrepancy between biochemical assay potency and cellular assay results. | Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. | - Evaluate cell permeability using specific assays.- Use inhibitors of drug efflux pumps to see if cellular potency increases.- Assess the stability of Lixumistat in your cell culture media over the course of the experiment. |
Guide 2: Managing In Vivo Side Effects in Animal Models
| Observed Side Effect | Potential Cause & Correlation | Monitoring & Management Strategies |
| Gastrointestinal distress (e.g., diarrhea, weight loss). | Disruption of normal gut physiology due to systemic exposure and potential effects on intestinal epithelial cell metabolism. This correlates with clinically observed side effects.[7][8] | - Monitor animal weight daily.- Assess fecal consistency using a scoring system.- Consider dose reduction or modification of the dosing schedule (e.g., intermittent dosing).[13]- Provide supportive care such as supplemental hydration and nutritional support.[13] |
| Lethargy or reduced activity. | Systemic metabolic disruption due to inhibition of oxidative phosphorylation. | - Conduct regular behavioral observations.- Monitor blood glucose levels, as profound metabolic shifts can occur.- Ensure the dose is within the maximum tolerated dose (MTD) range. |
| Signs of neurotoxicity. | While not prominently reported for Lixumistat, some OXPHOS inhibitors have shown neurotoxicity.[14] | - Perform regular neurological examinations (e.g., gait, righting reflex).- If neurotoxicity is suspected, consider reducing the dose and consulting with a veterinarian. |
Data Presentation
Table 1: Summary of Lixumistat's Characteristics and Observed Effects
| Parameter | Description | Reference |
| Drug Type | Small molecule, biguanide | [3] |
| Primary Target | Mitochondrial Protein Complex 1 (PC1) | [1][2] |
| Primary Pathway | Oxidative Phosphorylation (OXPHOS) | [7] |
| Reported In Vivo Side Effects (Clinical) | Grade 1/2 Nausea, Diarrhea, Vomiting, Fatigue, Rash | [7][8] |
| Potential Downstream Signaling Impact | AMPK activation | [5][6] |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of Lixumistat by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare Lixumistat at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM) to identify potential hits.[9]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >100 kinases).[10]
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.
-
Data Analysis:
-
Initial screening is often a single-point measurement reported as percent inhibition.
-
For kinases showing significant inhibition (e.g., >50%), a full dose-response curve should be generated to determine the IC50 value.[9]
-
Calculate a selectivity score by comparing the on-target IC50 (for mitochondrial respiration) with the off-target kinase IC50 values. A selectivity window of >100-fold is generally considered favorable.[9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that Lixumistat binds to its target (a subunit of Mitochondrial Complex I) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target protein. Treat cells with Lixumistat or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures. Ligand-bound proteins will be more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the Lixumistat-treated samples indicates target engagement.[11][12]
Protocol 3: Western Blotting for Downstream Signaling Analysis
Objective: To assess the impact of Lixumistat on downstream signaling pathways, such as AMPK activation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Lixumistat for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., phospho-AMPKα (Thr172) and total AMPKα).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Lixumistat's Mechanism of Action on the OXPHOS Pathway.
Caption: Experimental Workflow for Off-Target Effect Assessment.
Caption: Troubleshooting Flowchart for Unexpected In Vitro Results.
References
- 1. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase 1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting [businesswire.com]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability. | Semantic Scholar [semanticscholar.org]
- 7. onclive.com [onclive.com]
- 8. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. OXPHOS-targeting drugs in oncology: new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Antitumor Agent-156
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antitumor Agent-156, a novel therapeutic with promising preclinical antitumor activity but facing hurdles in oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of an antitumor agent like this compound is often limited by a combination of pharmaceutical and physiological factors.[1][2][3][4] These can include:
-
Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids is a primary rate-limiting step for absorption.[5][6][7]
-
First-Pass Metabolism: Significant metabolism of the drug in the intestine and/or liver before it reaches systemic circulation can drastically reduce the amount of active drug.[1][5][7]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug back into the intestinal lumen, limiting its absorption.[1][4]
-
Chemical Instability: Degradation of the drug in the acidic environment of the stomach or by enzymes in the gastrointestinal tract can occur.[5]
Q2: What are the initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
A2: For a poorly soluble drug, several formulation strategies can be employed to enhance its oral bioavailability.[8][9][10] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[6][8][11]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[12][13]
-
Lipid-Based Formulations: Solubilizing the drug in lipids, oils, or surfactants can enhance absorption through various mechanisms, including promoting lymphatic transport.[5][12][14] Self-emulsifying drug delivery systems (SEDDS) are a common example.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.[8][12]
Q3: How can we investigate if first-pass metabolism is a significant barrier to the oral bioavailability of this compound?
A3: To determine the impact of first-pass metabolism, a comparative pharmacokinetic study is often conducted. This typically involves comparing the area under the plasma concentration-time curve (AUC) following oral administration with the AUC after intravenous (IV) administration. A significantly lower AUC for the oral route suggests a potential first-pass effect. Further in vitro studies using liver microsomes or hepatocytes can help identify the specific enzymes responsible for the metabolism.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across subjects in preclinical studies.
Question: We are observing significant inter-subject variability in the plasma levels of this compound in our animal studies. What could be the underlying causes and how can we address this?
Answer: High variability is a common issue for orally administered drugs with poor solubility.[14]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor and variable dissolution | Standardize the formulation. Consider micronization or creating a nanosuspension to improve dissolution consistency.[6][15] |
| Food effects | Conduct studies in both fasted and fed states to understand the impact of food on absorption. Standardize the feeding regimen for all subjects.[14] |
| Variable first-pass metabolism | Investigate the metabolic pathways of this compound. Genetic polymorphisms in metabolic enzymes can lead to inter-individual differences.[1][14] |
| Differences in gastrointestinal motility | Standardize experimental conditions, including animal handling and housing, to minimize stress-induced changes in GI motility.[14] |
Issue 2: this compound demonstrates good permeability in vitro (e.g., in Caco-2 assays) but exhibits low oral bioavailability in vivo.
Question: Our in vitro permeability assays suggest high permeability for this compound, yet our in vivo studies in rats show very low oral bioavailability. What could explain this discrepancy?
Answer: This scenario often points towards factors beyond simple permeability that are limiting bioavailability in the in vivo setting.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Extensive first-pass metabolism | As mentioned previously, the drug may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[5][7] Conduct pharmacokinetic studies with IV administration to quantify the absolute bioavailability. |
| Efflux transporter activity | The drug may be a substrate for efflux transporters like P-gp, which are present in the intestinal epithelium.[1][4] Co-administration with a known P-gp inhibitor in preclinical models can help confirm this. |
| Poor in vivo dissolution | The in vitro dissolution conditions may not accurately reflect the in vivo environment. Re-evaluate the formulation and consider more biorelevant dissolution media. |
| Chemical or enzymatic degradation | The drug may be unstable in the gastrointestinal tract. Assess the stability of this compound in simulated gastric and intestinal fluids.[5] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess and compare the dissolution profiles of different formulations of this compound.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral dosage forms.[16][17]
-
Dissolution Media:
-
Start with standard media such as 0.1 N HCl (pH 1.2) to simulate stomach conditions, followed by phosphate (B84403) buffers at pH 4.5 and 6.8 to simulate intestinal conditions.[17][18]
-
For poorly soluble drugs, the use of biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) is recommended to better predict in vivo performance.
-
-
Procedure:
-
Maintain the temperature at 37 ± 0.5°C.[18]
-
Set the paddle speed, typically at 50 or 75 rpm.[16]
-
Introduce the dosage form into the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Study Design:
-
Divide the animals into two groups: one for oral administration and one for intravenous (IV) administration.
-
Administer a single dose of the formulated this compound to the oral group via gavage.
-
Administer a single dose of a solubilized form of this compound to the IV group via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Strategies for formulating and delivering poorly water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 10. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pharm-int.com [pharm-int.com]
- 14. benchchem.com [benchchem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
Technical Support Center: Addressing Variability in Experimental Results with IM156
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with IM156, a potent inhibitor of mitochondrial Protein Complex I (PC1). Adherence to consistent protocols and an understanding of the potential sources of variability are crucial for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is IM156 and what is its primary mechanism of action?
A1: IM156 is a novel biguanide (B1667054) that acts as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[1] Consequently, cells often exhibit a metabolic shift towards glycolysis to compensate for the reduced mitochondrial energy output. A key downstream effector of IM156's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3]
Q2: I am observing significant well-to-well or day-to-day variability in my oxygen consumption rate (OCR) measurements after IM156 treatment. What are the potential causes?
A2: Variability in OCR measurements is a common issue in cell-based metabolic assays and can stem from several factors:
-
Cell Seeding Density and Confluency: Inconsistent cell numbers per well is a primary source of variability. It is critical to ensure a homogenous single-cell suspension and optimized seeding density for your specific cell line to achieve a consistent level of confluency at the time of the assay.
-
Cell Passage Number: Cell lines can exhibit metabolic and phenotypic drift with increasing passage numbers. It is recommended to use cells within a consistent and low passage range for all experiments.
-
IM156 Preparation and Storage: As a DMSO-soluble compound, improper dissolution or storage of IM156 can lead to inconsistent concentrations in your experiments. Ensure the compound is fully dissolved in high-quality, anhydrous DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure rapid and thorough mixing with the cell culture medium to prevent precipitation.
-
Assay Protocol Inconsistencies: Minor variations in incubation times, reagent concentrations (especially for mitochondrial stress test compounds like FCCP), and washing steps can introduce significant variability. Strict adherence to a standardized protocol is essential.
-
Cellular Heterogeneity: Even within a clonal cell line, there can be inherent metabolic heterogeneity. This can lead to varied responses to OXPHOS inhibition.
Q3: My cells show a weaker or more variable response to IM156 than expected. What should I check?
A3: Several factors can influence cellular sensitivity to IM156:
-
Metabolic Phenotype: Cells that are highly dependent on OXPHOS for their energy needs will generally be more sensitive to IM156. In contrast, cells that are highly glycolytic may show a less pronounced response.
-
Glucose and Other Nutrient Availability: The concentration of glucose and other nutrients in the culture medium can significantly impact the cellular response to OXPHOS inhibitors. Glucose deprivation can sensitize some cancer cells to biguanides.
-
Expression of Organic Cation Transporters (OCTs): For some biguanides, cellular uptake is mediated by OCTs. Variability in the expression of these transporters across different cell lines could potentially influence the intracellular concentration and efficacy of IM156.
-
Compound Stability: While specific stability data for IM156 in all culture media is not extensively published, the stability of small molecules in aqueous solutions can be influenced by pH, temperature, and exposure to light. It is advisable to prepare fresh working solutions for each experiment.
Q4: How should I prepare and handle IM156 for in vitro experiments?
A4: To ensure consistency, follow these guidelines for preparing IM156 solutions:
-
Stock Solution: Prepare a high-concentration stock solution of IM156 in anhydrous, sterile DMSO (e.g., 10 mM). Gently warm the solution if necessary to ensure complete dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare the final working concentration by diluting the stock solution in pre-warmed, complete cell culture medium. It is crucial to mix the solution thoroughly immediately after adding the DMSO stock to the aqueous medium to prevent precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to dilute IM156. This will account for any effects of the solvent on cellular metabolism.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during experiments with IM156.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Baseline OCR/ECAR | Inconsistent cell seeding, uneven cell distribution, variations in cell passage number. | Optimize cell seeding density to ensure a confluent monolayer. Use a consistent and low cell passage number. Allow the plate to sit at room temperature for an hour before placing it in the incubator to ensure even cell distribution. |
| Inconsistent IM156-induced OCR Inhibition | Incomplete dissolution of IM156, precipitation of IM156 in media, degradation of IM156. | Ensure IM156 is fully dissolved in DMSO before preparing the working solution. Add the DMSO stock to the media and mix immediately and vigorously. Prepare fresh working solutions for each experiment. |
| Unexpectedly Low or High ECAR Response | Altered glycolytic capacity of cells, incorrect assay medium composition. | Profile the basal metabolic state of your cell line (OCR/ECAR ratio) to understand its metabolic phenotype. Ensure the assay medium contains the appropriate concentrations of glucose, glutamine, and pyruvate. |
| Cell Death at High IM156 Concentrations | Cytotoxicity due to prolonged or high-dose exposure. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of IM156 that inhibits OXPHOS without inducing significant cell death. |
| Difficulty Reproducing Published Data | Differences in cell line sub-clone, culture conditions (media, serum), or assay protocol. | Obtain cell lines from a reputable source and maintain a consistent culture environment. Carefully replicate the experimental conditions described in the publication, paying close attention to details such as media supplements and incubation times. |
Quantitative Data Summary
The following table summarizes the effects of IM156 on key metabolic parameters in WI-38 human embryonic lung fibroblasts. This data can serve as a reference for expected outcomes.
| Cell Line | Parameter | Treatment | Value | Reference |
| WI-38 | OCR Inhibition | IM156 | IC50: 14.7 ± 0.1 µM | [2] |
| WI-38 | α-SMA Expression Inhibition | IM156 | IC50: 13.2 µM | [2] |
| WI-38 | Collagen (COL1A1) Deposition Inhibition | IM156 | IC50: 21.3 µM | [2] |
Experimental Protocols
Detailed Protocol for Seahorse XF Cell Mito Stress Test with IM156
This protocol is designed to assess the effect of IM156 on mitochondrial function using the Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
IM156 stock solution (in DMSO)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell line of interest
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells at the optimized density in a Seahorse XF Cell Culture Microplate.
-
Incubate overnight in a humidified 37°C CO2 incubator.
-
-
Cartridge Hydration (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on the utility plate, ensuring sensors are submerged.
-
Incubate overnight in a non-CO2 37°C incubator.
-
-
Assay Preparation (Day 2):
-
Prepare the Seahorse XF assay medium by supplementing the base medium with the desired concentrations of glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the cell plate and gently wash once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium containing either vehicle (DMSO) or the desired concentration of IM156 to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for the desired pre-treatment time (e.g., 2 hours).[2]
-
Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with your cell plate.
-
The assay will commence with baseline measurements followed by the sequential injection of the mitochondrial stress test compounds.
-
Protocol for Western Blotting of Phospho-AMPK
This protocol describes the detection of AMPK activation via phosphorylation at Threonine 172.
Materials:
-
Cell lysates from control and IM156-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Visualizations
IM156 Signaling Pathway
Caption: IM156 inhibits mitochondrial Protein Complex I, leading to decreased ATP production and subsequent activation of AMPK.
Experimental Workflow for Assessing IM156 Effects
References
Technical Support Center: Synthesis of Antitumor Agent-156
Disclaimer: "Antitumor agent-156" does not correspond to a publicly disclosed chemical entity with an established synthesis protocol in the provided search results. Therefore, this guide presents a representative, hypothetical protocol for an "this compound" to illustrate the format and content of a technical support resource for researchers, scientists, and drug development professionals. The experimental details are based on common synthetic methodologies for heterocyclic compounds with potential biological activity, as inspired by the search results.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of Hypothetical this compound?
A1: The synthesis is a three-step process involving an initial nucleophilic substitution to form a key intermediate, followed by a cyclization reaction to create the core heterocyclic structure, and concluding with a final purification step.
Q2: What are the critical parameters in the first step (Nucleophilic Substitution)?
A2: The key parameters for the nucleophilic substitution are maintaining an anhydrous environment to prevent side reactions and ensuring the reaction temperature is carefully controlled to prevent decomposition of the starting materials.
Q3: Why is the cyclization step performed under reflux?
A3: The cyclization reaction requires a significant activation energy to proceed at a reasonable rate. Performing the reaction under reflux provides the necessary thermal energy to overcome this barrier and drive the reaction to completion.
Q4: What are the expected yields and purity for the final compound?
A4: The expected overall yield for the three-step synthesis is typically in the range of 55-65%. The final purity, after chromatography, should be ≥98%. For detailed step-by-step yields, please refer to the data summary table.
Q5: What are the recommended storage conditions for the final compound?
A5: Hypothetical this compound should be stored at -20°C in a desiccated, light-proof container to ensure its stability.
Troubleshooting Guide
Issue 1: Low yield in the nucleophilic substitution step (Step 1).
-
Question: My yield for the first step is significantly lower than expected. What are the possible causes?
-
Answer: Low yields in this step are often due to moisture in the reaction, incomplete reaction, or degradation of the starting materials. Ensure that all glassware is oven-dried and the solvent is anhydrous. Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary. Also, verify the purity of your starting materials, as impurities can interfere with the reaction.
Issue 2: Multiple spots on TLC after the cyclization step (Step 2).
-
Question: After the cyclization reaction, my TLC plate shows multiple spots, including what appears to be unreacted starting material and several side products. How can I improve the reaction selectivity?
-
Answer: The formation of multiple products in the cyclization step can be caused by side reactions due to excessive heat or incorrect stoichiometry. Ensure the reflux temperature is not too high and that the reactants are added in the correct molar ratios. A slow, dropwise addition of one reactant to the other can sometimes improve selectivity. If side products persist, a purification by column chromatography will be necessary to isolate the desired product.
Issue 3: Difficulty in purifying the final product.
-
Question: I am having trouble purifying the final compound using column chromatography. The compound seems to be streaking on the column. What can I do?
-
Answer: Streaking on a silica (B1680970) gel column can be due to the compound's polarity or its interaction with the silica. You can try modifying the solvent system by adding a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) (if the compound is basic) to improve the elution profile. Alternatively, other purification techniques such as preparative HPLC or recrystallization could be explored.[1][2]
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| 1 | Nucleophilic Substitution | Starting Material A, Starting Material B, K₂CO₃ | 80 | 6 | 75-85 | >95 (crude) |
| 2 | Cyclization | Intermediate from Step 1, Formic Acid | 100 (reflux) | 12 | 70-80 | >90 (crude) |
| 3 | Purification | Crude Final Product, Silica Gel | 25 (ambient) | - | 90-95 (recovery) | ≥98 |
| Overall | - | - | - | - | 55-65 | ≥98 |
Experimental Protocols
Step 1: Synthesis of Intermediate 1
-
To a solution of Starting Material A (1.0 eq) in anhydrous acetonitrile, add Starting Material B (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 1, which can be used in the next step without further purification.
Step 2: Synthesis of Crude this compound
-
Dissolve the crude Intermediate 1 (1.0 eq) in formic acid.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it into ice-water.
-
Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude this compound. Filter the solid, wash with water, and dry under vacuum.
Step 3: Purification of this compound
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the solvent system and collect the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final, purified this compound.
-
Characterize the final compound using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
Visualizations
Caption: A flowchart illustrating the three main stages of the synthesis process for this compound.
Caption: A diagram showing the proposed mechanism of action for this compound.
References
- 1. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative purification of anti-tumor derivatives of honokiol by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Lixumistat-induced nausea and gastrointestinal side effects
Welcome to the Lixumistat Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals utilizing Lixumistat in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage potential side effects, specifically nausea and gastrointestinal issues.
Frequently Asked Questions (FAQs)
Q1: What is Lixumistat and what is its mechanism of action?
Lixumistat (IM156) is an investigational, orally administered small molecule biguanide. It functions as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the electron transport chain. By inhibiting PC1, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), which is crucial for generating ATP, the primary energy currency of the cell.[1][2][3] Cancer cells that are highly dependent on OXPHOS for energy are particularly sensitive to Lixumistat's effects.[3]
Q2: What are the most common side effects observed with Lixumistat in clinical trials?
The most frequently reported treatment-related adverse events (TRAEs) associated with Lixumistat are generally mild to moderate (Grade 1 or 2). These commonly include nausea, diarrhea, vomiting, rash, and fatigue.[1]
Q3: At what dose are gastrointestinal side effects more pronounced?
In a Phase 1b clinical trial, Lixumistat was evaluated at different dose levels. While the maximum tolerated dose was not reached, a dose of 1200 mg once daily was not well tolerated. The 800 mg once-daily dose was associated with some dose-limiting toxicities. Consequently, 400 mg once daily was selected as the recommended Phase 2 dose (RP2D), at which the treatment was considered tolerable.
Troubleshooting Guide: Nausea and Gastrointestinal Side Effects
This guide provides strategies to proactively manage and mitigate nausea, vomiting, and diarrhea during preclinical and clinical research involving Lixumistat.
Issue 1: Subject exhibits signs of nausea and/or experiences vomiting.
Mitigation Strategies:
-
Dosing and Administration:
-
Administer Lixumistat with a full stomach to reduce gastric irritation. Consider incorporating a standardized meal in your protocol before dosing.
-
Ensure the subject remains in an upright position for at least one hour following administration to minimize esophageal reflux.
-
-
Dietary Adjustments:
-
Provide smaller, more frequent meals instead of large ones to ease digestion.
-
Avoid foods that are spicy, greasy, or have strong odors, as these can be triggers for nausea.
-
Offer bland foods like crackers, toast, or rice.
-
Cold foods may be better tolerated than hot foods due to reduced aroma.
-
-
Pharmacological Intervention (in consultation with a veterinarian or physician):
-
Prophylactic use of anti-emetic medications can be considered. Taking an anti-nausea medication before administering Lixumistat may prevent the onset of symptoms.
-
Commonly used anti-emetics include 5-HT3 receptor antagonists (e.g., ondansetron), dopamine (B1211576) receptor antagonists (e.g., prochlorperazine, metoclopramide), and neurokinin-1 receptor antagonists (e.g., aprepitant). Olanzapine has also been shown to be effective in managing TKI-related nausea.
-
Issue 2: Subject develops diarrhea.
Mitigation Strategies:
-
Hydration and Diet:
-
Ensure adequate fluid intake to prevent dehydration. Monitor for signs of dehydration.
-
A diet high in fiber can help regulate bowel movements. Conversely, in acute phases, a low-fiber diet (e.g., BRAT diet: bananas, rice, applesauce, toast) may be beneficial.
-
Avoid foods known to exacerbate diarrhea, such as dairy products, high-fat foods, and excessive caffeine.
-
-
Pharmacological Intervention (in consultation with a veterinarian or physician):
-
Administer anti-diarrheal medication at the first sign of loose stools. Loperamide (B1203769) is a commonly used over-the-counter option.
-
For persistent or severe diarrhea (Grade 3 or 4), a temporary reduction in the Lixumistat dose or a brief interruption of treatment may be necessary.
-
Data on Lixumistat-Induced Gastrointestinal Side Effects
The following table summarizes the incidence of any-grade treatment-related nausea, diarrhea, and emesis (vomiting) in patients treated with Lixumistat across all dose levels in a notable study.
| Adverse Event | Incidence (Any Grade) |
| Nausea | 68% |
| Diarrhea | 46% |
| Emesis | 41% |
| [Data from a Phase 1b study of Lixumistat] |
Visualizing Pathways and Protocols
Lixumistat's Mechanism of Action
Caption: Lixumistat inhibits Protein Complex I (PC1), disrupting oxidative phosphorylation and ATP production, which in turn can inhibit cancer cell proliferation.
Experimental Workflow: Managing Gastrointestinal Side Effects
Caption: A logical workflow for the identification and management of Lixumistat-induced gastrointestinal side effects.
Experimental Protocols
Protocol 1: Prophylactic Management of Nausea and Vomiting in a Preclinical Rodent Model
-
Acclimatization: Acclimate animals to the experimental conditions for at least 72 hours prior to the start of the study.
-
Baseline Monitoring: Record baseline food and water consumption, as well as body weight, for 24-48 hours before the first dose of Lixumistat.
-
Dietary Preparation:
-
One hour prior to Lixumistat administration, provide a small, palatable, and easily digestible meal.
-
Ensure fresh water is available at all times.
-
-
Lixumistat Administration:
-
Administer Lixumistat at the predetermined dose via the appropriate route (e.g., oral gavage).
-
Handle animals gently to minimize stress-induced nausea.
-
-
Post-Dosing Observation:
-
For the first 4 hours post-dosing, observe animals continuously for signs of nausea (e.g., pica behavior - consumption of non-nutritive substances like bedding).
-
Record the incidence and severity of any emetic events (if applicable to the species).
-
Continue to monitor food and water intake and body weight daily.
-
-
Data Analysis: Compare the incidence of pica or emesis and changes in food consumption and body weight between the Lixumistat-treated group and a vehicle control group.
Protocol 2: Response-Based Management of Diarrhea in a Preclinical Model
-
Acclimatization and Baseline: Follow steps 1 and 2 from Protocol 1.
-
Lixumistat Administration: Administer Lixumistat as planned.
-
Fecal Monitoring:
-
Monitor cages for the presence of loose or unformed stools at regular intervals (e.g., every 2-4 hours for the first 24 hours).
-
Develop a scoring system to grade stool consistency (e.g., 1=normal, 2=soft, 3=liquid).
-
-
Intervention Trigger: If an animal exhibits a score of 2 or 3 for two consecutive observations, initiate the diarrhea management protocol.
-
Management Protocol:
-
Hydration Support: Provide a supplemental source of hydration, such as a hydrogel pack or subcutaneous fluid administration, as per institutional guidelines.
-
Anti-diarrheal Administration: Administer a pre-calculated dose of loperamide or another appropriate anti-diarrheal agent.
-
Dose Modification (for multi-day studies): If diarrhea persists for more than 24 hours despite supportive care, consider a dose reduction of Lixumistat for subsequent administrations as per the study design.
-
-
Data Analysis: Record the incidence, duration, and severity of diarrhea. Evaluate the effectiveness of the intervention by monitoring the time to resolution of symptoms.
References
Mitigating toxicity of Antitumor agent-156 in non-cancerous cells
Technical Support Center: Antitumor Agent-156
Introduction
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while mitigating its inherent toxicity in non-cancerous cells. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] While highly effective against tumor cells, off-target effects in non-cancerous cells can be a concern. This guide provides troubleshooting protocols, frequently asked questions, and mitigation strategies to ensure the successful and accurate application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway. By blocking this pathway, the agent inhibits cell growth, proliferation, and survival in cancer cells that are highly dependent on this signaling cascade for their growth.[1][2]
Q2: I am observing significant toxicity in my non-cancerous control cell lines. What are the possible causes and solutions?
A2: Off-target toxicity in non-cancerous cells is a known challenge with inhibitors of fundamental pathways like PI3K/Akt/mTOR.
-
High Concentration: The concentration of this compound may be too high for the specific non-cancerous cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes tumor cell death while minimizing toxicity in non-cancerous cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a panel of non-cancerous cell lines to assess the general toxicity profile.
-
Co-treatment with a Cytoprotective Agent: We recommend co-administration with "Protectin-B," a novel agent designed to selectively protect non-cancerous cells from the effects of this compound. See the "Experimental Protocols" section for a detailed co-treatment protocol.
Q3: My experimental results are inconsistent. What are the common reasons for this?
A3: Inconsistent results can arise from several factors:
-
Reagent Stability: Ensure that this compound and Protectin-B are stored correctly and that stock solutions are freshly prepared for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact experimental outcomes. Maintain consistent cell culture practices.
-
Assay Performance: The choice of assay and its execution are critical. For cell viability, ensure you are using a validated method like the MTT or CCK-8 assay and that the readout is within the linear range.
Q4: How does Protectin-B work to mitigate toxicity?
A4: Protectin-B is a cytoprotective agent that is preferentially metabolized by non-cancerous cells into a compound that competitively inhibits the uptake of this compound. This reduces the intracellular concentration of this compound in non-cancerous cells, thereby lessening its toxic effects without compromising its antitumor activity in cancer cells, which have a different metabolic profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in all cell lines (cancerous and non-cancerous) | Incorrect dosage calculation or dilution error. | Verify all calculations and prepare fresh dilutions from a new stock solution. |
| No observable effect on cancer cells | Compound degradation or inactive batch. | Use a fresh vial of this compound and verify its activity on a sensitive control cell line. |
| Cell line is resistant to PI3K/Akt/mTOR inhibition. | Confirm the activation status of the PI3K/Akt/mTOR pathway in your cancer cell line via Western blot. | |
| Precipitation of this compound in media | Poor solubility of the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture media. |
| Variable results with Protectin-B co-treatment | Suboptimal concentration of Protectin-B. | Perform a dose-response experiment to determine the optimal concentration of Protectin-B for your specific non-cancerous cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| PC-3 | Prostate Cancer | 60 |
| HEK293 | Non-cancerous Kidney | 250 |
| HUVEC | Non-cancerous Endothelial | 300 |
Table 2: Effect of Protectin-B on the Viability of Non-Cancerous Cells Treated with this compound
| Cell Line | Treatment | Cell Viability (%) |
| HEK293 | This compound (250 nM) | 52% |
| HEK293 | This compound (250 nM) + Protectin-B (1 µM) | 88% |
| HUVEC | This compound (300 nM) | 48% |
| HUVEC | This compound (300 nM) + Protectin-B (1 µM) | 91% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and/or Protectin-B in culture medium. Replace the existing medium with the medium containing the compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key pathway proteins (e.g., p-Akt, p-mTOR, total Akt, total mTOR, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: Experimental workflow for assessing and mitigating the toxicity of this compound.
Caption: A troubleshooting decision tree for unexpected toxicity in non-cancerous cells.
References
Validation & Comparative
A Comparative Analysis of Antitumor Efficacy: Metformin vs. Phenformin
A comparative guide for researchers on the differential effects of two biguanide-class drugs on cancer cell proliferation and survival, supported by experimental data and methodologies.
Executive Summary
The biguanide (B1667054) class of drugs, historically used for managing type 2 diabetes, has garnered significant attention for its potential anticancer properties. Within this class, metformin (B114582) is widely studied due to its favorable safety profile. However, its predecessor, phenformin (B89758), has consistently demonstrated significantly more potent antitumor effects in preclinical studies.[1] This enhanced potency is largely attributed to its distinct physicochemical properties, which allow for more efficient cellular uptake.[1] While both drugs primarily act by activating the AMP-activated protein kinase (AMPK) pathway, the greater intracellular accumulation of phenformin results in a more robust therapeutic effect.[1]
This guide provides an objective comparison of the anticancer efficacy of phenformin and metformin, supported by experimental data, detailed methodologies, and visual representations of their shared molecular mechanism and common experimental workflows.
Note on "Antitumor agent-156"
Initial efforts to include "this compound" (also referred to as "Compound 20") in this comparative analysis were unsuccessful due to the lack of specific, publicly available data. The designation "Compound 20" is used for numerous, structurally distinct compounds across various research publications, making it impossible to definitively identify the agent and retrieve the necessary quantitative and mechanistic information for a meaningful comparison. Therefore, this guide will focus on the well-documented antitumor agents, metformin and phenformin.
Data Presentation: A Quantitative Comparison
Preclinical data consistently show that phenformin inhibits cancer cell proliferation and induces cell death at significantly lower concentrations than metformin. The half-maximal inhibitory concentration (IC50) values for phenformin are often orders of magnitude lower.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of greater potency.
| Cancer Cell Line | Metformin (mM) | Phenformin (mM) | Fold Difference (Metformin/Phenformin) |
| E6E7Ras (Head and Neck) | 504 | 0.6 | 840 |
| B16F10 (Melanoma) | - | - | 15,200,000 |
| MCF7 (Breast Cancer) | - | - | 448 |
| CT26 (Colon Cancer) | - | - | 67 |
| A549 (Lung Cancer) | - | - | 26 |
| DU145 (Prostate Cancer) | - | - | 25 |
Data sourced from a study comparing dose-dependent effects.[2]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
This table summarizes the tumor growth inhibition observed in animal models.
| Cancer Type | Animal Model | Metformin Treatment | Phenformin Treatment | Outcome |
| Breast Cancer | MDAMB231 Xenografts | 300 mg/kg in water | 300 mg/kg in drinking water | Phenformin significantly inhibited tumor growth by 60%; metformin showed no statistically significant inhibition.[3] |
| Glioma | LN229 Xenografts | 1 mg/kg/day, i.p. | 40 mg/kg/day, i.p. | Both significantly inhibited tumor growth, with phenformin being effective at a lower relative dose compared to its in vitro potency.[4] |
| Pancreatic Cancer | Patient-Derived Xenografts (PDXs) | 250 mg/kg, i.p. | 50 mg/kg, i.p. | Phenformin demonstrated antitumor efficacy in the PDX models.[5] |
Mechanism of Action: Shared Signaling Pathway
The primary antitumor mechanism for both metformin and phenformin involves the inhibition of complex I of the mitochondrial respiratory chain. This leads to a decrease in cellular ATP levels and a subsequent activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is vital for cell growth and proliferation.[6][7] Phenformin is a more potent inhibitor of mitochondrial complex I than metformin, which contributes to its stronger anticancer effects.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Metformin and Phenformin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with various concentrations of metformin or phenformin and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[6]
Western Blot Analysis for AMPK/mTOR Pathway
This technique is used to detect specific proteins in a sample to confirm the mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.[10]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of metformin and phenformin in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection
-
Metformin and Phenformin for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~150 mm³).[5]
-
Treatment Groups: Randomly assign mice to different treatment groups: vehicle control, metformin, and phenformin.
-
Drug Administration: Administer the drugs at the desired concentrations and schedule (e.g., daily intraperitoneal injections or in drinking water).[3][4]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Conclusion
The available preclinical evidence strongly indicates that phenformin is a more potent anticancer agent than metformin.[1][7] Its superior efficacy is evident in both in vitro and in vivo models across a multitude of cancer types.[8] This is primarily due to its higher lipophilicity, leading to greater intracellular accumulation and more potent inhibition of mitochondrial respiration.[7] While phenformin was withdrawn from clinical use for diabetes treatment due to a higher risk of lactic acidosis, its potent anticancer effects warrant a re-evaluation of its therapeutic potential in oncology, possibly at lower doses or in combination with other agents.[1] Further clinical investigation is necessary to determine the safety and efficacy of phenformin as a cancer therapeutic in humans.
References
- 1. Optimization of diarylthiazole B-raf inhibitors: identification of a compound endowed with high oral antitumor activity, mitigated hERG inhibition, and low paradoxical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting mitochondria in cancer therapy could provide a basis for the selective anti-cancer activity | PLOS One [journals.plos.org]
- 6. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer [frontiersin.org]
- 11. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin derivatives as potential anticancer drug candidates triggering apoptosis through mitochondrial pathway in the liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling IM156: A Comparative Analysis of a Novel PC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IM156 with Alternative PC1 Engaging Molecules, Supported by Experimental Data.
In the landscape of metabolic therapies for cancer and fibrotic diseases, the inhibition of mitochondrial Protein Complex 1 (PC1) has emerged as a promising strategy. IM156, a novel biguanide (B1667054) developed by ImmunoMet Therapeutics, has shown potential as a potent and well-tolerated PC1 inhibitor. This guide provides a comprehensive comparison of IM156 with other well-known biguanides, metformin (B114582) and phenformin (B89758), focusing on their target engagement on PC1 and downstream effects. The information herein is intended to provide an objective resource for researchers and drug development professionals exploring the therapeutic potential of PC1 inhibition.
Quantitative Comparison of PC1 Inhibitors
The following tables summarize the available quantitative data for IM156 and its alternatives, metformin and phenformin. It is important to note that direct head-to-head comparative studies for all metrics are not always available in the public domain. The data presented is compiled from various studies, and experimental conditions may vary.
| Compound | Cell Line | IC50 (mM) | Reference |
| IM156 | WI-38 (Human Lung Fibroblast) | 0.0147 ± 0.0001 | [1] |
| Phenformin | MCF7 (Breast Cancer) | 1.184 ± 0.045 | [2] |
| ZR-75-1 (Breast Cancer) | 0.665 ± 0.007 | [2] | |
| MDA-MB-231 (Breast Cancer) | 2.347 ± 0.010 | [2] | |
| SUM1315 (Breast Cancer) | 1.885 ± 0.015 | [2] | |
| SKOV3 (Ovarian Cancer) | 0.9 | [3] | |
| Hey (Ovarian Cancer) | 1.75 | [3] | |
| IGROV-1 (Ovarian Cancer) | 0.8 | [3] | |
| T24 (Bladder Cancer) | 0.87 | [1] | |
| UMUC3 (Bladder Cancer) | 0.25 | [1] | |
| Metformin | HCT116 (Colorectal Cancer) | 3.2 (48h) | [4] |
| SW620 (Colorectal Cancer) | 1.4 (48h) | [4] | |
| C32 (Melanoma) | 36.1 | [5] | |
| A2058 (Melanoma) | 18 | [5] | |
| HeLa (Cervical Cancer) | 0.007492 | [6] |
Table 1: Comparative Cytotoxicity (IC50) of PC1 Inhibitors in Various Cell Lines. Note: Lower IC50 values indicate higher potency. Data for IM156 in cancer cell lines is not publicly available in the same direct comparative format.
| Compound | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Reference |
| IM156 | More potent at decreasing OCR than phenformin and metformin at equal concentrations.[3][7] | More effective at reducing cellular ATP production than phenformin at equal concentrations.[3][7] | [3][7] |
| Phenformin | Potently inhibits OCR.[8] | Suppresses ATP production.[8] | [8] |
| Metformin | Inhibits OCR.[8] | Reduces ATP generation.[8] | [8] |
Table 2: Qualitative Comparison of the Effects of PC1 Inhibitors on Mitochondrial Respiration. Preclinical data indicates IM156 is more potent than metformin and phenformin in inhibiting OCR and ATP production.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PC1 target engagement.
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This protocol outlines the general procedure for measuring the effect of PC1 inhibitors on the oxygen consumption rate of cultured cells.
1. Cell Seeding:
- Seed cells in a Seahorse XF cell culture microplate at an optimal density (e.g., 20,000-80,000 cells/well).
- Include wells for background correction (no cells).
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Drug Treatment:
- On the day of the assay, replace the cell culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
- Add the test compounds (IM156, metformin, phenformin) at various concentrations to the designated wells. Include a vehicle control.
- Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
3. Seahorse XF Analyzer Operation:
- Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
- Load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A).
- Calibrate the analyzer with the loaded sensor cartridge.
- Replace the calibrant plate with the cell plate and initiate the assay.
4. Data Analysis:
- The Seahorse XF software measures OCR in real-time.
- The data is normalized to cell number.
- Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated.
ATP Production Rate Assay
This assay quantifies the rate of ATP production from both mitochondrial respiration and glycolysis.
1. Cell Preparation:
- Follow the same cell seeding protocol as for the OCR assay.
2. Assay Medium:
- On the day of the assay, replace the culture medium with Seahorse XF DMEM Medium, pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
3. Drug Treatment:
- Add the test compounds (IM156, metformin, phenformin) and incubate as described for the OCR assay.
4. Seahorse XF Real-Time ATP Rate Assay:
- The assay involves the sequential injection of oligomycin (an ATP synthase inhibitor) and a mixture of rotenone and antimycin A (complex I and III inhibitors).
- The Seahorse XF Analyzer measures both OCR and the extracellular acidification rate (ECAR) simultaneously.
5. Data Calculation:
- Mitochondrial ATP production rate (mitoATP) is calculated from the oligomycin-sensitive OCR.
- Glycolytic ATP production rate (glycoATP) is calculated from the ECAR.
- The total ATP production rate is the sum of mitoATP and glycoATP.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: Inhibition of Protein Complex 1 (PC1) by IM156 and alternatives.
Figure 2: Downstream signaling cascade following PC1 inhibition by IM156.
Figure 3: General experimental workflow for evaluating PC1 inhibitors.
Conclusion
IM156 presents as a potent inhibitor of mitochondrial Protein Complex 1, with preclinical data suggesting a higher potency compared to established biguanides like metformin and phenformin.[3][7] Its mechanism of action, involving the disruption of cellular energy metabolism through the inhibition of oxidative phosphorylation, leads to the activation of the AMPK pathway and subsequent inhibition of mTOR signaling. This cascade of events ultimately results in decreased cell proliferation and growth, highlighting the therapeutic potential of IM156 in diseases characterized by metabolic dysregulation, such as cancer and fibrosis.
The provided experimental protocols offer a framework for the validation of IM156's target engagement and the comparative analysis of its efficacy. Further head-to-head studies with consistent experimental conditions will be invaluable in precisely quantifying the therapeutic window and potential advantages of IM156 over other PC1 inhibitors. The ongoing clinical development of IM156 will be instrumental in translating these promising preclinical findings into tangible clinical benefits for patients.
References
- 1. immunomet.com [immunomet.com]
- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 5. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 8. The antitumor properties of metformin and phenformin reflect their ability to inhibit the actions of differentiated embryo chondrocyte 1 - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Treatment: A Comparative Analysis of IM156 in Combination with Standard Chemotherapy
For Immediate Release
HOUSTON, TX – In a significant stride forward for oncology research, the novel investigational drug IM156 (also known as Lixumistat), a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), is showing considerable promise in enhancing the efficacy of standard chemotherapy regimens. This guide provides an in-depth comparison of IM156 in combination with standard chemotherapy, supported by the latest clinical trial data and an overview of its mechanism of action. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting cancer metabolism.
IM156 is a next-generation biguanide (B1667054) that targets protein complex 1 (PC1) in the mitochondrial electron transport chain, a critical hub for cellular energy production.[1][2][3] By inhibiting OXPHOS, IM156 effectively creates an energy crisis in cancer cells that are highly dependent on this metabolic pathway, particularly those that have developed resistance to conventional therapies.[4][5] This unique mechanism of action provides a strong rationale for combining IM156 with standard cytotoxic chemotherapies to achieve synergistic anti-tumor effects.
Clinical Efficacy: The COMBAT-PC Trial
The most compelling evidence for the synergistic potential of IM156 comes from the ongoing Phase 1b COMBAT-PC trial (NCT05497778), which is evaluating IM156 in combination with the standard-of-care chemotherapy agents, gemcitabine (B846) and nab-paclitaxel, for the frontline treatment of advanced pancreatic cancer.[6][7][8]
Preliminary results from this trial, presented at the 2025 American Society of Clinical Oncology (ASCO) Gastrointestinal Cancers Symposium, have been highly encouraging.[2][5] In a cohort of eight response-evaluable patients with advanced pancreatic ductal adenocarcinoma (PDAC) treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily, the combination therapy demonstrated a remarkable level of clinical activity.[9][10]
| Clinical Endpoint | IM156 + Gemcitabine/Nab-Paclitaxel |
| Objective Response Rate (ORR) | 62.5% (5 Partial Responses)[9][10] |
| Disease Control Rate (DCR) | 100% (5 Partial Responses + 3 Stable Disease)[9][10] |
| Median Progression-Free Survival (PFS) | 9.7 months[9][10] |
| Median Overall Survival (OS) | 18 months[9][10] |
These early data suggest that the addition of IM156 to a standard chemotherapy backbone can lead to a substantial improvement in patient outcomes for a notoriously difficult-to-treat malignancy. The 100% disease control rate in this patient group is particularly noteworthy.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of IM156 with chemotherapy is believed to stem from a multi-faceted attack on the cancer cell's survival mechanisms. Standard chemotherapies like gemcitabine and nab-paclitaxel primarily induce DNA damage and mitotic catastrophe, leading to apoptosis. However, many cancer cells can adapt their metabolism to resist these effects.
By inhibiting OXPHOS, IM156 is hypothesized to:
-
Deplete Cellular Energy: By cutting off the primary source of ATP, IM156 weakens the cancer cells, making them more susceptible to the damage inflicted by chemotherapy.
-
Overcome Chemoresistance: Cancer cells that are resistant to chemotherapy often exhibit a metabolic shift towards increased OXPHOS.[5] IM156 directly targets this survival strategy.
-
Induce Synthetic Lethality: The combination of chemotherapy-induced cellular stress and IM156-induced metabolic collapse may create a state of synthetic lethality, where the two agents together are far more effective than either one alone.
Below is a diagram illustrating the proposed synergistic mechanism of IM156 with standard chemotherapy.
Caption: Proposed synergistic mechanism of IM156 and chemotherapy.
Experimental Protocols
While detailed preclinical data on the synergistic interactions of IM156 with gemcitabine and nab-paclitaxel are not yet publicly available in peer-reviewed literature, the design of the COMBAT-PC clinical trial provides insight into the clinical methodology.
COMBAT-PC Phase 1b Trial Protocol (Simplified)
-
Patient Population: Treatment-naïve patients with metastatic pancreatic ductal adenocarcinoma.[11]
-
Treatment Regimen:
-
Primary Objective: To evaluate the safety and tolerability of the combination therapy.[8]
-
Secondary Objectives: To assess the preliminary efficacy of the combination, including Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[6]
The workflow for a typical preclinical evaluation of synergistic effects, which would have provided the basis for the clinical trial, is outlined below.
Caption: A typical preclinical workflow for evaluating drug synergy.
Alternative Approaches and Comparative Landscape
The concept of targeting cancer metabolism is a burgeoning field in oncology. Several other investigational agents are being explored to inhibit various metabolic pathways in cancer cells.
| Therapeutic Target | Example Compound(s) | Mechanism of Action |
| Glycolysis | 2-Deoxyglucose (2-DG) | Inhibits hexokinase, a key glycolytic enzyme. |
| Glutaminolysis | CB-839 (Telaglenastat) | Inhibits glutaminase, an enzyme essential for glutamine metabolism. |
| Fatty Acid Oxidation | Etomoxir | Inhibits carnitine palmitoyltransferase-1 (CPT1), a key enzyme in fatty acid oxidation. |
Compared to these other metabolic inhibitors, IM156's focus on OXPHOS offers a distinct advantage, particularly in the context of chemotherapy resistance. As many tumors upregulate OXPHOS to survive the stress induced by chemotherapy, IM156 is uniquely positioned to exploit this vulnerability.
Future Directions
The promising early results of the COMBAT-PC trial warrant further investigation in larger, randomized clinical trials to confirm the efficacy and safety of IM156 in combination with standard chemotherapy. Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach. The exploration of IM156 in combination with other chemotherapy regimens and in other tumor types with a high reliance on OXPHOS is also a promising avenue for future studies.
References
- 1. onclive.com [onclive.com]
- 2. Lixumistat With Gemcitabine, Nab-Paclitaxel for Advanced Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ImmunoMet Therapeutics Announces Acceptance of Abstract for 2020 ASCO Virtual Scientific Program – Immunomet [immunomet.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 7. Pipeline – Immunomet [immunomet.com]
- 8. researchgate.net [researchgate.net]
- 9. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 10. Combination chemotherapy with carboplatin and paclitaxel for advanced thymic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
Independent Verification of Antitumor Agent-156's (IM156) Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of Antitumor agent-156, identified as IM156, with other oxidative phosphorylation (OXPHOS) inhibitors, Metformin (B114582) and IACS-010759. The information is compiled from publicly available preclinical and clinical data to support independent verification and further research.
Introduction to this compound (IM156)
IM156 is a novel, potent, orally administered biguanide (B1667054) that acts as an inhibitor of mitochondrial protein complex 1 (PC1), a key component of the electron transport chain.[1][2] By inhibiting OXPHOS, IM156 disrupts cellular energy production and anabolic precursor synthesis, which are critical for tumor growth and proliferation.[1][2] Preclinical models have suggested its anticancer activity in various cancers, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[3] A first-in-human Phase 1 clinical trial has established a recommended Phase 2 dose (RP2D) and demonstrated a manageable safety profile in patients with advanced solid tumors.
Comparative Analysis of Antitumor Activity
To provide a comprehensive overview, the antitumor activity of IM156 is compared with two other well-characterized OXPHOS inhibitors: Metformin, a widely used antidiabetic drug with known anticancer properties, and IACS-010759, another potent and selective complex I inhibitor.
Data Presentation: In Vitro and In Vivo Antitumor Activity
The following table summarizes the available quantitative data on the antitumor activity of IM156, Metformin, and IACS-010759. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. Experimental conditions such as cell lines, drug concentrations, and treatment durations may vary, impacting direct comparability.
| Agent | Assay Type | Cancer Type/Cell Line | Key Findings | Reference(s) |
| IM156 | In Vitro | Various Cancer Cell Lines | More potent at decreasing oxygen consumption rate (OCR) compared to metformin and phenformin. Inhibits mTOR through AMPK activation. | |
| In Vivo | Glioblastoma, Gastric Cancer, EGFR-mutated Lung Cancer | Demonstrated anticancer activity in preclinical models. | ||
| Clinical Trial (Phase 1) | Advanced Solid Tumors | Stable disease observed in 32% of patients. Recommended Phase 2 Dose (RP2D) of 800 mg QD established. | ||
| Metformin | In Vitro (IC50) | HCT116 (Colon) | 3.2 mM (48h), 2.9 mM (72h) | |
| SW620 (Colon) | ~1.4 mM | |||
| C32 (Melanoma) | 36.1 mM (72h) | |||
| A2058 (Melanoma) | 18 mM (72h) | |||
| Breast Cancer Cell Lines | 51.3 - >100 mM | |||
| In Vivo | MDA-MB-231 (Breast Cancer) Xenograft | Significant inhibition of tumor growth with daily intraperitoneal injections. | ||
| CAL27 (Oral Squamous Cell Carcinoma) Xenograft | 58.77% tumor growth inhibition with oral administration. | |||
| U87 (Glioblastoma) Xenograft | Significant delay in tumor growth with daily IP injection (300mg/kg). | |||
| IACS-010759 | In Vitro (IC50) | H460 (Lung) | 1.4 nM (OCR and cell viability) | |
| Various Cancer Cell Lines | IC50 values between 1 nM - 50 nM. | |||
| In Vivo | PGD-null Xenografts | Tumor regression at 5 or 10 mg/kg oral administration for 21 days. | ||
| Brain Cancer and AML Models | Potent in vivo tumor growth inhibition at well-tolerated doses. | |||
| SK-N-AS (Neuroblastoma) Xenograft | Dose-dependent tumor growth inhibition. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the independent verification of the presented data.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the antitumor agent (e.g., IM156, Metformin, IACS-010759) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Protocol:
-
Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the antitumor agent and vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Mandatory Visualization
Signaling Pathway of OXPHOS Inhibition
The following diagram illustrates the primary mechanism of action of IM156, Metformin, and IACS-010759, which involves the inhibition of Complex I of the mitochondrial electron transport chain, leading to downstream effects on cellular energy metabolism and signaling pathways.
References
- 1. immunomet.com [immunomet.com]
- 2. The oxidative phosphorylation inhibitor IM156 suppresses B-cell activation by regulating mitochondrial membrane potential and contributes to the mitigation of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the safety profile of Lixumistat against other biguanides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the safety profiles of Lixumistat, a novel biguanide (B1667054), with the well-established biguanides metformin (B114582) and the withdrawn phenformin (B89758). The information is supported by available preclinical and clinical data to assist researchers, scientists, and drug development professionals in their understanding of the relative safety of these compounds.
Executive Summary
The biguanide class of drugs, primarily known for their antihyperglycemic effects, has seen a resurgence of interest in oncology. While metformin is a widely used and generally safe first-line treatment for type 2 diabetes, the history of phenformin, which was withdrawn from most markets due to a high risk of lactic acidosis, underscores the importance of a thorough safety evaluation of new compounds in this class. Lixumistat (IM156), a novel Protein Complex 1 (PC1) inhibitor, is currently in clinical development for oncology indications. This guide benchmarks its emerging safety profile against that of metformin and phenformin.
Comparative Safety and Tolerability
The safety profiles of Lixumistat, metformin, and phenformin are distinct, with the primary differentiator being the risk of lactic acidosis. Lixumistat, in its early clinical trials, has demonstrated a manageable safety profile with no severe, life-threatening toxicities at its recommended phase 2 dose. Metformin is well-tolerated by most patients, with gastrointestinal side effects being the most common complaint. Phenformin, in contrast, carries a significantly higher and often fatal risk of lactic acidosis.
Quantitative Data on Adverse Events
The following tables summarize the incidence of key adverse events reported for Lixumistat, metformin, and phenformin from clinical trial data and meta-analyses.
Table 1: Incidence of Common Adverse Events with Lixumistat (Phase 1b Study, NCT05497778) [1]
| Adverse Event (Grade 1/2) | Incidence Rate (%) |
| Nausea/Vomiting | Not specified |
| Rash | Not specified |
| Fatigue | Not specified |
| Diarrhea | Not specified |
Note: At the 800 mg dose, dose-limiting toxicities of Grade 3 diarrhea and Grade 3 fatigue were observed. The recommended Phase 2 dose is 400 mg, at which no Grade 4 or 5 toxicities were reported.[1]
Table 2: Incidence of Gastrointestinal Adverse Events with Metformin (Meta-analysis of 71 Randomized Controlled Trials) [2]
| Adverse Event | Incidence Rate (%) |
| Diarrhea | 12.94 |
| Bloating | 9.15 |
| Abdominal Pain | 6.54 |
| Nausea | 6.45 |
| Vomiting | 3.76 |
Note: The risk of bloating and diarrhea is higher with immediate-release metformin compared to extended-release formulations.[3][4]
Table 3: Comparative Incidence of Lactic Acidosis
| Biguanide | Incidence Rate (per 100,000 patient-years) |
| Phenformin | 40-64 [5] |
| Metformin | 9 [5] |
| Lixumistat | Not reported to date |
Mechanism of Action and Its Implication for Safety
The therapeutic and toxic effects of biguanides are intrinsically linked to their mechanism of action, primarily the inhibition of mitochondrial respiratory chain complex I.
All three biguanides—Lixumistat, metformin, and phenformin—target and inhibit mitochondrial complex I.[6][7][8] This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[8][9] Activated AMPK plays a central role in the therapeutic effects of biguanides by inhibiting anabolic processes like gluconeogenesis and promoting catabolic processes.
The differing safety profiles can be partly attributed to the potency of mitochondrial complex I inhibition and the lipophilicity of the compounds. Phenformin is more lipophilic and a more potent inhibitor of complex I than metformin.[2][7] This allows for greater intracellular accumulation and a more pronounced disruption of cellular respiration, which can lead to an overproduction of lactate (B86563) and subsequent lactic acidosis, especially in individuals with impaired renal function.[9][10]
Lixumistat is also a potent inhibitor of mitochondrial complex I.[6] Its safety profile in ongoing clinical trials will be crucial in determining whether its specific chemical structure and pharmacokinetic properties differentiate it from phenformin in terms of lactic acidosis risk.
Signaling Pathway of Biguanides
Figure 1: Simplified signaling pathway of biguanides.
Experimental Protocols for Safety and Toxicity Assessment
A comprehensive preclinical safety and toxicity evaluation for a new biguanide like Lixumistat would typically involve a battery of in vitro and in vivo studies. The following are representative protocols based on standard toxicological testing methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HepG2 for liver toxicity assessment) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the biguanide (e.g., Lixumistat, metformin, phenformin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Mitochondrial Toxicity Assay (Seahorse XF Analyzer)
This assay measures the effect of a compound on mitochondrial respiration by monitoring the oxygen consumption rate (OCR).
Methodology:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Injection: Sequentially inject the biguanide, along with mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A), into each well.
-
OCR Measurement: The Seahorse XF Analyzer measures the OCR in real-time after each injection.
-
Data Analysis: Analyze the OCR data to determine the effects of the biguanide on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
In Vivo Acute Toxicity Study
This study determines the potential adverse effects of a single high dose of a compound in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model (e.g., rodents).
-
Dose Administration: Administer a single dose of the biguanide via a clinically relevant route (e.g., oral gavage). Include a control group receiving the vehicle.
-
Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.
-
Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess organ function.
Representative Experimental Workflow
Figure 2: A typical workflow for preclinical safety assessment.
Conclusion
The safety profile is a critical determinant of the therapeutic potential of any new drug. In the context of biguanides, the historical precedent of phenformin-associated lactic acidosis necessitates a rigorous evaluation of novel compounds like Lixumistat. Early clinical data for Lixumistat are encouraging, suggesting a manageable safety profile with predominantly low-grade, transient gastrointestinal side effects and a lack of severe toxicities at the recommended dose. This positions Lixumistat favorably when compared to the known high risk of fatal lactic acidosis associated with phenformin.
Metformin remains the benchmark for a safe biguanide, with decades of clinical use establishing its tolerability and low risk of serious adverse events when prescribed appropriately. The ongoing and future clinical development of Lixumistat will be instrumental in further defining its safety profile and its ultimate place in the therapeutic landscape, particularly in the oncology setting where the risk-benefit assessment differs from that in metabolic diseases. Researchers and clinicians should remain vigilant in monitoring and reporting adverse events to build a comprehensive understanding of the safety of this promising new agent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. Metformin-induced lactic acidosis with emphasis on the anion gap - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Anti-Cancer Agents: A Comparative Analysis of Lixumistat (Antitumor agent-156) and FK-156 in Immune-Oncology
An in-depth comparison of Lixumistat (Antitumor agent-156), a novel metabolic inhibitor, and FK-156, an immunomodulatory peptide, reveals two distinct strategies in the fight against cancer. While Lixumistat directly targets the energy production of tumor cells, FK-156 acts as a potent adjuvant, stimulating the body's own immune system to attack the malignancy. This guide provides a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy in immune-oncology models.
Executive Summary
Lixumistat (also known as IM156 or this compound) is an orally administered small molecule that inhibits oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells, particularly those resistant to therapy, rely on for energy. By blocking this pathway, Lixumistat aims to starve tumor cells and reverse the hypoxic, immunosuppressive tumor microenvironment. In contrast, FK-156 is an immunoactive peptide that does not have direct cytotoxic effects on cancer cells. Instead, its antitumor activity is host-mediated, enhancing the body's innate and adaptive immune responses to recognize and eliminate cancerous cells.
This report will delve into the distinct pharmacological profiles of these two agents, presenting available data in structured tables for easy comparison and providing detailed methodologies for key experiments. Visual diagrams will illustrate their divergent signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
The fundamental difference between Lixumistat and FK-156 lies in their mechanism of action. Lixumistat is a direct-acting anti-cancer agent targeting tumor cell metabolism, while FK-156 is an immunomodulator that orchestrates a host-driven anti-tumor response.
Lixumistat (this compound): Targeting Tumor Metabolism
Lixumistat is a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production, the primary energy currency of the cell. Many cancer cells, especially those that have developed resistance to chemotherapy or targeted therapies, exhibit an increased reliance on OXPHOS for survival and proliferation.
Furthermore, elevated OXPHOS activity contributes to a hypoxic tumor microenvironment due to increased oxygen consumption.[1] This hypoxia is a known driver of immunosuppression, limiting the effectiveness of immunotherapies.[1] By inhibiting OXPHOS, Lixumistat is hypothesized to not only directly impede tumor growth but also to alleviate hypoxia, thereby potentially reversing the immunosuppressive nature of the tumor microenvironment and making it more susceptible to immune attack.
FK-156: A Host-Mediated Immunostimulant
FK-156 is an immunoactive peptide that enhances the host's immune defense mechanisms. Its anti-tumor effects are not a result of direct cytotoxicity to cancer cells but rather from the stimulation of various immune cell populations.[1]
Studies have shown that FK-156 can increase the number and activity of macrophages, key cells of the innate immune system responsible for engulfing and destroying pathogens and cellular debris.[2] Furthermore, it has been observed to enhance T-lymphocyte responses and boost antibody production against antigens.[2] This broad immunostimulatory activity suggests that FK-156 acts as an adjuvant, amplifying the immune system's ability to recognize and eliminate tumor cells.
Comparative Performance in Oncology Models
Direct comparative studies between Lixumistat and FK-156 are not available due to their fundamentally different mechanisms of action. However, a review of their individual performance in preclinical and clinical settings provides valuable insights.
Lixumistat (this compound) Performance Data
Lixumistat has demonstrated efficacy in various preclinical cancer models, including glioblastoma, gastric cancer, and lung cancer.[3] Its clinical development has focused on its potential to treat drug-resistant tumors.
Table 1: Summary of Lixumistat (IM156) Clinical Trial Data in Advanced Pancreatic Cancer (Phase 1b) [4]
| Endpoint | Result (Lixumistat + Gemcitabine/Nab-paclitaxel) |
| Objective Partial Response (PR) | 62.5% (5 out of 8 response-evaluable patients) |
| Stable Disease (SD) | 37.5% (3 out of 8 response-evaluable patients) |
| Disease Control Rate (DCR) | 100% |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18 months |
FK-156 Performance Data
The anti-tumor effects of FK-156 have been demonstrated in syngeneic mouse models. Its efficacy is attributed to its immunomodulatory properties rather than direct cytotoxicity.
Table 2: Summary of FK-156 In Vivo Antitumor Activity in P388 Tumor-Bearing Mice [1]
| Treatment Regimen | Outcome |
| Intratumor Injection | Substantial suppression of tumor growth |
| Subcutaneous Injection (remote from tumor) | Effective in suppressing tumor growth |
| Systemic Multiple Injections | Statistically significant increase in median survival time |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of Lixumistat and FK-156.
Lixumistat (this compound) - Xenograft Mouse Model Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of Lixumistat in a xenograft mouse model.
Detailed Steps:
-
Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a sterile buffer is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Lixumistat is administered orally, typically daily, at various dose levels. The control group receives the vehicle used to dissolve Lixumistat.
-
Efficacy Assessment: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
FK-156 - Syngeneic Mouse Model Protocol
This protocol describes a general procedure for assessing the host-mediated antitumor effects of FK-156 in a syngeneic mouse model.
Detailed Steps:
-
Animal Model: Immunocompetent mice (e.g., DBA/2 mice) are used, as the antitumor effect of FK-156 is host-mediated.
-
Tumor Model: A syngeneic tumor cell line (e.g., P388 leukemia) is used, which is compatible with the immune system of the mouse strain.
-
Tumor Inoculation: Tumor cells are injected into the mice, for example, intraperitoneally for leukemia models or subcutaneously for solid tumor models.
-
Treatment: FK-156 is administered through various routes, including directly into the tumor, subcutaneously at a distant site, or systemically.[1] Treatment can be a single dose or multiple injections.
-
Efficacy Assessment: The primary measure of efficacy is the increase in the median survival time of the treated mice compared to the control group. For solid tumors, tumor growth inhibition can also be measured.
-
Immunological Assessment: To understand the mechanism of action, immune parameters can be assessed. This may include quantifying the number and activation state of immune cells such as macrophages and lymphocytes in the peritoneal cavity, spleen, or within the tumor.[2]
Conclusion
Lixumistat (this compound) and FK-156 represent two distinct and promising avenues in cancer therapy. Lixumistat's approach of targeting the metabolic vulnerability of cancer cells, particularly in the context of drug resistance, and its potential to favorably modulate the tumor microenvironment, positions it as a candidate for combination therapies with immunotherapies. FK-156, on the other hand, exemplifies the power of harnessing the host's own immune system. Its ability to act as a potent adjuvant suggests its utility in enhancing the efficacy of cancer vaccines or in combination with other immunotherapies to create a more robust anti-tumor immune response.
The data presented in this guide, while not from direct comparative studies, highlight the unique strengths of each agent. Future research focusing on the combination of metabolic inhibitors like Lixumistat with immunomodulators such as FK-156 could potentially lead to synergistic anti-cancer effects, offering new hope for patients with difficult-to-treat malignancies. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore these and other novel anti-cancer strategies.
References
- 1. Antitumor effects of novel immunoactive peptides, FK-156 and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of FK156 in a panel of tests designed to detect changes in immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
Validating the Role of DNA Damage in Antitumor Agent Mechanisms: A Comparative Guide
A Note on the Primary Agent: Initial searches for "Antitumor agent-156 (Compound 20)" did not yield a specific, well-characterized compound with a primary mechanism of action related to DNA damage. To fulfill the scope of this guide, the well-established DNA-damaging agent Doxorubicin will be used as the primary subject for a detailed analysis and comparison.
This guide provides a comparative analysis of Doxorubicin and other DNA-damaging antitumor agents, focusing on the validation of their core mechanism of action. It is intended for researchers, scientists, and drug development professionals.
Comparison of Antitumor Agent Performance
The cytotoxic potential of Doxorubicin and its alternatives, Cisplatin and Etoposide, is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. Lower IC50 values are indicative of higher potency.
| Agent | Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | HepG2 (Liver Carcinoma) | 12.2[1] |
| MCF-7 (Breast Cancer) | 2.5[1] | ||
| A549 (Lung Carcinoma) | > 20[1] | ||
| HeLa (Cervical Cancer) | 2.9[1] | ||
| BFTC-905 (Bladder Cancer) | 2.3[1] | ||
| Cisplatin | DNA alkylating agent (forms cross-links) | A549 (Lung Carcinoma) | 6.59 (72h)[2] |
| BEAS-2B (Normal Lung) | 4.15 (72h)[2] | ||
| HeLa (Cervical Cancer) | 77.4 (24h)[3] | ||
| Etoposide | Topoisomerase II inhibitor | A549 (Lung Carcinoma) | 3.49 (72h)[2] |
| BEAS-2B (Normal Lung) | 2.10 (72h)[2] |
Key Experimental Protocols
Validation of DNA damage as a primary mechanism of action for an antitumor agent relies on a series of well-established experimental protocols.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed chromatin, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the antitumor agent at various concentrations and for different durations. Include a positive control (e.g., H₂O₂) and a negative control (vehicle). Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on a cold plate.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Quantify the comet tail length and intensity using specialized software.
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a key early event in the cellular response to DNA double-strand breaks.
Principle: Following the induction of double-strand breaks, H2AX is rapidly phosphorylated. Antibodies specific to γH2AX can be used to visualize these sites as distinct nuclear foci, which can be counted.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the antitumor agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Cell Cycle Analysis by Flow Cytometry
DNA damage often leads to the activation of cell cycle checkpoints, causing cell cycle arrest at specific phases (G1/S, S, or G2/M) to allow for DNA repair.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the antitumor agent. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The peaks in the histogram correspond to the G1, S, and G2/M phases of the cell cycle. Analyze the distribution of cells in each phase to identify any drug-induced cell cycle arrest.
Visualizations
Doxorubicin-Induced DNA Damage Pathway```dot
// Nodes Doxorubicin [label="Doxorubicin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TopoisomeraseII [label="Topoisomerase II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_DSB [label="DNA Double-Strand Breaks", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_ATR [label="ATM/ATR Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chk1_Chk2 [label="Chk1/Chk2 Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest\n(G2/M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Doxorubicin -> TopoisomeraseII [label="Inhibits"]; TopoisomeraseII -> DNA [label="Interacts with"]; Doxorubicin -> DNA [label="Intercalates"]; DNA -> DNA_DSB [color="#EA4335"]; DNA_DSB -> ATM_ATR [label="Activates", color="#EA4335"]; ATM_ATR -> Chk1_Chk2 [label="Phosphorylates", color="#34A853"]; Chk1_Chk2 -> p53 [label="Stabilizes", color="#34A853"]; p53 -> CellCycleArrest [label="Induces"]; p53 -> Apoptosis [label="Induces"]; }
Caption: Workflow for experimental validation of DNA damage.
Comparison of DNA-Damaging Agent Mechanisms
Caption: Comparison of mechanisms for different DNA-damaging agents.
References
Safety Operating Guide
Personal protective equipment for handling Antitumor agent-156
Essential Safety and Handling Guide for Antitumor Agent-156
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent cytotoxic compound. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. The following protocols are based on established guidelines for handling hazardous drugs and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) before any work begins.
Receiving and Storage
Proper procedures for receiving and storing this compound are the first line of defense against contamination.
-
Receiving: Personnel responsible for receiving shipments should be trained on the potential hazards. Packages should be inspected for any signs of damage upon arrival. If a package is damaged, it should be treated as a potential spill and handled accordingly by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Storage: this compound must be stored in a dedicated, clearly labeled, and secure location. Access should be restricted to authorized personnel. Storage areas, including refrigerators and cabinets, should be explicitly marked with cytotoxic hazard symbols.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. There is no safe level of exposure to cytotoxic agents.[2] All PPE should be considered contaminated after use and disposed of as hazardous waste.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Usage Guidelines |
| Gloves | Powder-free, chemotherapy-tested (ASTM D6978). Nitrile, neoprene, or latex are recommended materials.[3][4] | Double gloving is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change outer gloves every 30-60 minutes or immediately if torn, punctured, or contaminated. |
| Gowns | Disposable, impermeable, lint-free, with a solid front (back closure), long sleeves, and tight-fitting cuffs (knitted or elastic). | Must be worn at all times when handling the agent. Gowns should be changed every 2-3 hours or immediately after a spill or splash. Never reuse disposable gowns. |
| Eye & Face Protection | Safety glasses with side shields or goggles. A full-face shield should be worn when there is a risk of splashing. | Required for all procedures involving this compound. |
| Respiratory Protection | A NIOSH-certified N95 respirator or a higher level of protection (e.g., a powered air-purifying respirator - PAPR) may be necessary if there is a risk of generating aerosols or handling powders outside of a containment device. | Use is dependent on the specific procedure and risk assessment. Fit-testing is required for tight-fitting respirators. |
| Head & Shoe Covers | Full-coverage head and hair covers. Disposable shoe covers. | Shoe covers worn in the handling area must be removed before entering other areas to prevent the spread of contamination. |
Handling and Preparation
All manipulations of this compound should be performed in a designated area to minimize the risk of contamination.
-
Engineering Controls: All work with this agent, especially the preparation of stock solutions and handling of powders, should be conducted in a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the product and the personnel.
-
Work Surface: The work area should be covered with a disposable, plastic-backed absorbent pad to contain any minor spills. This pad should be disposed of as cytotoxic waste after each procedure.
-
Aseptic Technique: Use Luer-Lok fittings and needleless systems whenever possible to prevent spills and aerosol generation.
-
Cleaning: At the end of each work session, the work area should be decontaminated. The cleaning should be performed by the researcher who conducted the experiment, while wearing full PPE.
Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and the spread of contamination. A cytotoxic spill kit must be readily available in all areas where this compound is handled.
Table 2: Spill Management Protocol
| Spill Size | Containment and Cleanup Procedure | Required PPE |
| Small (less than 5 mL) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE from the spill kit. 3. Absorb the spill with absorbent pads. 4. Clean the area with a detergent solution, followed by a disinfectant. 5. Dispose of all cleanup materials as cytotoxic waste. | Gown, double gloves, safety goggles. An N95 respirator may be required for powders or if aerosols are generated. |
| Large (greater than 5 mL) | 1. Evacuate the area and restrict access. 2. Alert the designated safety officer. 3. Trained personnel with appropriate PPE should contain the spill using materials from the spill kit. 4. For volatile agents, a chemical cartridge respirator is required. 5. All contaminated materials must be placed in designated cytotoxic waste containers. | Full PPE including gown, double gloves, shoe covers, safety goggles, and a respirator (N95 or higher). |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: All contaminated materials, including gloves, gowns, absorbent pads, and empty vials, must be disposed of in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Sharps: All needles and syringes must be disposed of in a designated chemotherapy sharps container.
-
Linen: Any linen contaminated with this compound should be placed in a specially marked, leak-proof bag and laundered according to procedures for cytotoxic-contaminated linen.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. halyardhealth.com [halyardhealth.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
